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Foundational

An In-Depth Technical Guide to 2-Oxa-7-thiaspiro[3.5]nonane: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target engagement and superior physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target engagement and superior physicochemical properties compared to their linear or planar counterparts.[1][2] This guide delves into the chemical landscape of a novel spirocyclic entity, 2-Oxa-7-thiaspiro[3.5]nonane. Given the absence of this specific molecule in current literature, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. We will propose a robust synthetic strategy, predict its key physicochemical properties by drawing analogies from well-characterized oxetane and thiane moieties, and explore its potential as a valuable building block in the design of next-generation therapeutics.

Introduction: The Rationale for 2-Oxa-7-thiaspiro[3.5]nonane in Medicinal Chemistry

The "escape from flatland" has become a guiding principle in contemporary drug discovery, emphasizing the need for molecules with greater sp3 character and three-dimensionality to enhance clinical success rates.[3] Spirocycles, which feature two rings sharing a single atom, are exemplary of this principle, offering rigid yet conformationally defined scaffolds.[4]

The proposed molecule, 2-Oxa-7-thiaspiro[3.5]nonane, incorporates two key heterocyclic rings: an oxetane and a thiane.

  • The Oxetane Moiety: The four-membered oxetane ring is a valuable motif in medicinal chemistry, often employed as a bioisostere for gem-dimethyl and carbonyl groups.[1][5] Its inclusion can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and reduce the lipophilicity of a molecule.[6][7] The polar nature of the ether oxygen can also introduce beneficial hydrogen bond accepting capabilities.[8]

  • The Thiane Moiety: The six-membered thiane ring provides a stable, non-planar scaffold.[9] The sulfur atom can engage in unique, non-covalent interactions with biological targets and can be oxidized to the corresponding sulfoxide and sulfone, offering further opportunities for modulating physicochemical properties.[10]

The combination of these two rings into a spirocyclic framework is anticipated to yield a novel scaffold with a unique vectoral display of functionality, offering exciting possibilities for exploring new chemical space in drug design.

Proposed Synthesis of 2-Oxa-7-thiaspiro[3.5]nonane

Given the novelty of the target molecule, a convergent synthetic strategy is proposed, focusing on the construction of the spirocyclic core. A plausible and efficient approach involves the synthesis of a key intermediate, tetrahydrothiopyran-4-one, followed by a photochemical reaction to construct the oxetane ring.

Synthesis of Tetrahydrothiopyran-4-one (Thian-4-one)

The thiane ring can be synthesized from acyclic precursors. A common method involves the cyclization of a 1,5-difunctionalized pentane derivative.[11][12]

Experimental Protocol: Synthesis of Thian-4-one

  • Step 1: Synthesis of 1,5-Dibromopentan-3-one. This starting material can be prepared via various established methods, for instance, from the oxidation of 1,5-dibromopentan-3-ol.

  • Step 2: Cyclization with Sodium Sulfide. To a solution of sodium sulfide (Na₂S) in a suitable solvent such as ethanol or a biphasic mixture, add 1,5-dibromopentan-3-one dropwise with vigorous stirring. The reaction mixture is then heated to reflux to facilitate the intramolecular double nucleophilic substitution, yielding tetrahydrothiopyran-4-one.

  • Purification. After an aqueous workup, the crude product can be purified by distillation or column chromatography to yield pure thian-4-one.

Construction of the Spiro-Oxetane Ring via the Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane ring.[13][14] This reaction is particularly well-suited for the synthesis of spiro-oxetanes from cyclic ketones.[15]

Experimental Protocol: Synthesis of 2-Oxa-7-thiaspiro[3.5]nonane

  • Reaction Setup: In a quartz photoreactor, dissolve tetrahydrothiopyran-4-one and a suitable alkene, such as ethylene, in an appropriate solvent like benzene or acetonitrile. For gaseous alkenes, the solution can be saturated by bubbling the gas through it.

  • Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp (typically with a Pyrex filter to exclude short-wavelength UV) at a controlled temperature. The reaction proceeds via the photoexcited ketone reacting with the ground-state alkene to form a 1,4-biradical intermediate, which then cyclizes to the spiro-oxetane.

  • Monitoring and Purification: The reaction progress should be monitored by a suitable technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude 2-Oxa-7-thiaspiro[3.5]nonane can be purified by column chromatography.

G cluster_0 Synthesis of Thian-4-one cluster_1 Paternò-Büchi Reaction 1,5-Dibromopentan-3-one 1,5-Dibromopentan-3-one Cyclization (Na2S) Cyclization (Na2S) 1,5-Dibromopentan-3-one->Cyclization (Na2S) Step 1 Thian-4-one Thian-4-one Cyclization (Na2S)->Thian-4-one Photochemical [2+2] Cycloaddition Photochemical [2+2] Cycloaddition Thian-4-one->Photochemical [2+2] Cycloaddition Step 2 + Ethylene, hν 2-Oxa-7-thiaspiro[3.5]nonane 2-Oxa-7-thiaspiro[3.5]nonane Photochemical [2+2] Cycloaddition->2-Oxa-7-thiaspiro[3.5]nonane

Caption: Proposed synthetic workflow for 2-Oxa-7-thiaspiro[3.5]nonane.

Predicted Physicochemical Properties

The physicochemical properties of 2-Oxa-7-thiaspiro[3.5]nonane can be inferred from the known characteristics of its constituent rings.

PropertyPredicted CharacteristicRationale
Molecular Weight ~144.22 g/mol C₇H₁₂OS
Polarity Moderately PolarThe presence of both an ether oxygen and a thioether sulfur will introduce polarity. The oxetane ring is known to be a polar motif.[16]
Solubility Enhanced Aqueous SolubilityThe oxetane moiety is a known hydrophilic group that can significantly improve aqueous solubility compared to a corresponding gem-dimethyl group.[5]
Lipophilicity (LogP) ModerateThe thioether is generally more lipophilic than an ether, but the oxetane will contribute to lowering the overall LogP compared to a purely carbocyclic analogue.
Hydrogen Bond Acceptors 1 (Oxygen)The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, a feature that can be crucial for target binding.[8]
Metabolic Stability Likely ImprovedThe spirocyclic nature and the presence of the oxetane ring can block potential sites of metabolism, leading to increased metabolic stability.[1] The sulfur atom, however, could be a site for oxidation to the sulfoxide and sulfone.
Three-Dimensional Shape Rigid and DefinedThe spirocyclic fusion point imparts significant rigidity and a well-defined three-dimensional geometry.[2]

Potential Applications in Drug Discovery

The unique structural and predicted physicochemical properties of 2-Oxa-7-thiaspiro[3.5]nonane make it an attractive scaffold for medicinal chemistry.

  • Scaffold for Novel Chemical Entities: This spirocycle can serve as a core scaffold for the development of new chemical entities. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, which can be advantageous for optimizing interactions with protein binding sites.

  • Bioisosteric Replacement: 2-Oxa-7-thiaspiro[3.5]nonane and its derivatives could serve as bioisosteres for other commonly used groups in medicinal chemistry. For instance, it could be explored as a replacement for more planar or flexible ring systems to improve pharmacokinetic properties.[3]

  • Fragment-Based Drug Discovery: As a small, rigid molecule with defined vectors for substitution, it is an ideal candidate for fragment-based screening to identify new starting points for drug discovery programs.

Characterization and Analytical Protocols

Once synthesized, a thorough characterization of 2-Oxa-7-thiaspiro[3.5]nonane would be essential.

Protocol for Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of the atoms within the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-O-C and C-S-C stretching frequencies.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique would provide unambiguous confirmation of the three-dimensional structure.

Conclusion

While 2-Oxa-7-thiaspiro[3.5]nonane remains a novel and currently uncharacterized molecule, this in-depth technical guide provides a strong rationale for its synthesis and exploration in the field of medicinal chemistry. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical properties, stemming from the unique combination of the oxetane and thiane rings, suggest that this spirocyclic scaffold holds significant promise for the development of new therapeutic agents with improved drug-like properties. It is our hope that this guide will inspire further research into this and other novel three-dimensional scaffolds, ultimately contributing to the advancement of drug discovery.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes in Drug Discovery. Chemical Reviews, 116(19), 12150–12233.
  • BenchChem. (2026). The Oxetane Motif: A Cornerstone of Modern Drug Discovery.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • D'Auria, M., & Racioppi, R. (2016). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 21(11), 1463.
  • Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Wuts, P. G. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes.
  • BenchChem. (2025). Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis.
  • Synfacts. (2017). Synthesis of Functionalized Spiro-Oxetanes for Combinatorial Chemistry. Synfacts, 13(07), 0708.
  • Wuitschik, G. (2010). Oxetanes in drug discovery. ETH Zurich.
  • BenchChem. (2025).
  • Gentry, P. R., & Knowles, R. R. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(17), 6863–6867.
  • Singh, A., & Singh, R. (2024). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. In S-Heterocycles (pp. 243-271).
  • Kotha, S., & Khedkar, P. (2023). Design of Synthetic Strategies towards Sulfur Containing Scaffolds. Asian Journal of Organic Chemistry, 12(7), e202300141.
  • Wikipedia. (n.d.).
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  • Aldabbagh, F., & Ali, M. A. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13837–13850.
  • SpiroChem. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2025).
  • Chemical Communications. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • PubMed. (2022).
  • ResearchGate. (n.d.).
  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance.
  • ResearchGate. (n.d.).
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12234-12304.
  • Beilstein Journal of Organic Chemistry. (2025).
  • ACS Publications. (2017). Spirocyclic Scaffolds in Medicinal Chemistry.
  • OUCI. (2024). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds.
  • Synfacts. (2019). Preparation of Thietane, Thiolane, and Thiane Perfluorinated Diels–Alder Products. Synfacts, 15(12), 1359.
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Exploratory

Structural Elucidation of 2-Oxa-7-thiaspiro[3.5]nonane Derivatives: A Comprehensive Crystallographic Guide

Executive Summary The transition from traditional "flatland" aromatic rings to three-dimensional spirocyclic scaffolds is a defining paradigm in modern medicinal chemistry[1]. Among these, the 2-oxa-7-thiaspiro[3.5]nonan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional "flatland" aromatic rings to three-dimensional spirocyclic scaffolds is a defining paradigm in modern medicinal chemistry[1]. Among these, the 2-oxa-7-thiaspiro[3.5]nonane system has emerged as a highly valuable bioisostere for morpholine and thiomorpholine rings. It offers improved aqueous solubility, metabolic stability, and a distinct vectorization of exit bonds. However, the rational integration of this scaffold into structure-based drug design (SBDD) requires precise knowledge of its conformational landscape, which is best achieved through single-crystal X-ray diffraction (SC-XRD)[2]. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 2-oxa-7-thiaspiro[3.5]nonane derivatives, detailing the causality behind sample preparation, data acquisition, and structural refinement.

Conformational Theory of the Spiro[3.5]nonane System

The 2-oxa-7-thiaspiro[3.5]nonane core consists of a four-membered oxetane ring spiro-fused to a six-membered thiane ring. Understanding the geometric constraints of this system is critical for predicting how the scaffold will orient functional groups within a target protein's binding pocket[3].

  • Thiane Ring Dynamics: The six-membered thiane ring predominantly adopts a chair conformation to minimize torsional strain. Because of the longer carbon-sulfur bonds and the acute C-S-C angle (~99°), the thiane chair is more puckered than a standard cyclohexane ring.

  • Oxetane Ring Dynamics: The oxetane ring is generally planar or slightly puckered (butterfly conformation) depending on crystal packing forces.

  • Spiro-Fusion Constraints: The spiro-carbon imposes a strict tetrahedral geometry (~109.5°), forcing the two rings into orthogonal planes. This orthogonal projection is highly effective at breaking molecular planarity, thereby reducing off-target binding (e.g., hERG liability) and improving the overall pharmacokinetic profile[3].

Causality in Experimental Design: Overcoming Crystallization Barriers

Parent aliphatic spirocycles like 2-oxa-7-thiaspiro[3.5]nonane are typically low-melting solids or volatile liquids. They lack the strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) necessary to form robust, well-ordered crystal lattices at room temperature.

The Solution: Derivatization. By oxidizing the thioether to a sulfone (2-oxa-7-thiaspiro[3.5]nonane-7,7-dioxide), we introduce highly polar S=O bonds. These oxygen atoms act as potent hydrogen bond acceptors, engaging in non-classical C-H···O interactions that lock the molecules into a rigid, highly ordered crystalline network suitable for high-resolution SC-XRD.

Workflow N1 Synthesis of Parent 2-Oxa-7-thiaspiro[3.5]nonane N2 Derivatization (e.g., Oxidation to Sulfone) N1->N2 Increase MW & Intermolecular Forces N3 Crystal Growth (Vapor Diffusion Method) N2->N3 Supersaturation N4 SC-XRD Data Collection (Cu Kα, 100 K) N3->N4 Select Single Crystal N5 Phase Solution & Refinement (SHELXT / SHELXL) N4->N5 Integration & Scaling N6 Conformational Analysis (Puckering & Dihedrals) N5->N6 Structural Validation

Figure 1: Self-validating SC-XRD workflow for 2-oxa-7-thiaspiro[3.5]nonane derivatives.

Step-by-Step Methodology: Crystallization and SC-XRD Workflow

This protocol is designed as a self-validating system. Each phase includes a strict checkpoint to ensure data integrity before proceeding to the next step.

Step 1: Derivatization (Sulfone Formation)
  • Procedure: Dissolve 2-oxa-7-thiaspiro[3.5]nonane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq). Stir for 2 hours at room temperature. Quench with saturated aqueous Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.

  • Validation Checkpoint: Verify complete oxidation via ¹H NMR (look for a significant downfield shift of the protons adjacent to the sulfur atom) and LC-MS (M+H corresponding to the dioxide).

Step 2: Crystal Growth (Vapor Diffusion)
  • Causality: Vapor diffusion allows for an extremely slow, controlled increase in supersaturation, which is critical for minimizing defect formation and twinning in the crystal lattice.

  • Procedure: Dissolve 10 mg of the sulfone derivative in 0.5 mL of a good solvent (e.g., ethyl acetate) in a 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of an antisolvent (e.g., hexanes). Seal the outer vial tightly and leave undisturbed at 20 °C for 3–5 days.

  • Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals should exhibit uniform extinction when rotated, indicating a single domain without twinning.

Step 3: Crystal Mounting and Cryocooling
  • Causality: Data must be collected at cryogenic temperatures (100 K) to reduce the thermal vibrations (Debye-Waller factors) of the atoms. This is especially crucial for the oxetane ring, which is prone to dynamic disorder at room temperature.

  • Procedure: Coat a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in inert perfluoropolyether oil. Mount it on a MiTeGen loop and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

Step 4: Data Collection
  • Causality: Utilize Cu Kα radiation (λ = 1.54178 Å) rather than Mo Kα. The longer wavelength of Cu Kα significantly enhances the scattering intensity for small organic molecules lacking heavy metals, yielding higher resolution data.

  • Procedure: Collect diffraction data using a microfocus X-ray diffractometer equipped with a photon-counting pixel array detector. Run a full sphere data collection strategy (ω and φ scans).

  • Validation Checkpoint: Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates that the crystal is of high quality and the data is consistent across symmetry-equivalent reflections.

Step 5: Structure Solution and Refinement
  • Procedure: Integrate the frames and apply empirical absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Checkpoint: The final Goodness-of-Fit (GooF) should be near 1.0, and the largest difference peak/hole in the residual electron density map should be <0.5e−/A˚3 .

Quantitative Data Presentation

The following table summarizes the comparative physical and crystallographic parameters, illustrating why derivatization is a mandatory step for the structural elucidation of this scaffold.

Property / ParameterParent Compound (2-Oxa-7-thiaspiro[3.5]nonane)Derivatized Compound (Sulfone Analog)
Physical State (RT) Volatile Liquid / Low-melting solidCrystalline Solid
Intermolecular Forces Weak Van der WaalsStrong Dipole-Dipole, C-H···O
Crystal System N/A (Difficult to crystallize)Monoclinic (Typical)
Space Group N/AP2₁/c
Data Collection Temp. N/A100(2) K
Wavelength N/ACu Kα (1.54178 Å)
Typical R₁ Index N/A< 0.05
Conformational Rigidity High dynamic disorderLocked (Static conformation)

References[1] Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews

Source: ACS Publications URL: [Link][2] Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL: [Link][3] Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis URL: [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Analysis of 2-Oxa-7-thiaspiro[3.5]nonane: A Bioisosteric Perspective

Executive Summary: The Shift to 3D Chemical Space In contemporary drug discovery, the strategic transition from flat, sp2 -hybridized aromatic systems to sp3 -rich, three-dimensional scaffolds is a proven tactic to enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to 3D Chemical Space

In contemporary drug discovery, the strategic transition from flat, sp2 -hybridized aromatic systems to sp3 -rich, three-dimensional scaffolds is a proven tactic to enhance developability. This "escape from flatland" relies heavily on the use of non-classical bioisosteres to improve physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability 1.

2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5) is a highly specialized spirocyclic building block. It features a highly strained four-membered oxetane ring spiro-fused to a six-membered tetrahydrothiopyran (thiane) ring. This whitepaper provides a rigorous technical breakdown of its conformational dynamics, thermodynamic stability, and the self-validating experimental protocols required to profile it for medicinal chemistry applications.

Structural and Conformational Dynamics

The Spiro[3.5] Core

The spiro[3.5]nonane system is defined by a central sp3 -hybridized quaternary carbon shared orthogonally between the two rings 2. To minimize torsional strain and transannular steric clashes, the 6-membered thiane ring predominantly adopts a classical chair conformation. However, the spiro-fusion of the oxetane ring introduces a critical conformational dichotomy.

Axial vs. Equatorial Oxetane Orientation

Because the oxetane ring sits perpendicular to the general plane of the thiane ring, the oxetane oxygen (position 2) can be oriented in two distinct geometries relative to the thiane chair:

  • Equatorial-Oxa Conformer: The oxetane ring plane is oriented such that it minimizes 1,3-diaxial interactions with the axial protons of the thiane ring. This is typically the thermodynamic minimum.

  • Axial-Oxa Conformer: The oxetane ring is oriented parallel to the axial protons of the thiane ring. Despite the small van der Waals radius of oxygen, the rigid geometry of the oxetane ring and its lone pairs induce measurable steric repulsion, rendering this state higher in energy.

The interconversion between these states requires a full chair-flip of the thiane ring, passing through a high-energy twist-boat transition state.

ConformationalDynamics Eq Equatorial-Oxa Conformer (Lower Energy, Dominant) TS Twist-Boat Transition State (High Energy Barrier) Eq->TS +ΔG‡ TS->Eq -ΔG‡ Ax Axial-Oxa Conformer (Higher Energy, Minor) TS->Ax -ΔG‡ Ax->TS +ΔG‡

Caption: Conformational equilibrium of the thiane ring showing the energy barrier for the chair flip.

Thermodynamic vs. Kinetic Stability Profiles

When deploying 2-oxa-7-thiaspiro[3.5]nonane as a bioisostere (e.g., as a surrogate for morpholine or piperazine), scientists must decouple its thermodynamic ring strain from its kinetic metabolic stability 3.

  • Thermodynamic Ring Strain: Oxetanes possess significant intrinsic ring strain ( 26 kcal/mol) due to severe angle compression (internal angles 90° instead of the ideal 109.5°). Despite this, the oxetane moiety is kinetically highly stable under physiological conditions (pH 7.4) and acts as a robust hydrogen-bond acceptor 4.

  • Metabolic Vulnerability (S-Oxidation): The primary metabolic "soft spot" is the sulfur atom at position 7. Thioethers are highly susceptible to S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, rapidly yielding sulfoxides and sulfones. This predictable clearance mechanism can be strategically utilized to design soft drugs or must be mitigated via steric shielding if long half-lives are required.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the conformational landscape and metabolic stability of this spirocycle, we employ two orthogonal, self-validating workflows.

ExperimentalWorkflow cluster_0 Orthogonal Stability Profiling Synthesis Synthesis & Purification (>98% Purity) VTNMR Variable-Temperature NMR (Thermodynamic Conformational Analysis) Synthesis->VTNMR Microsomal HLM Incubation Assay (Kinetic Metabolic Stability) Synthesis->Microsomal Data Data Synthesis: ΔG°, K_eq, t_1/2, CL_int VTNMR->Data LCMS LC-MS/MS Quantification (S-Oxidation Tracking) Microsomal->LCMS LCMS->Data

Caption: Orthogonal experimental workflow for thermodynamic and metabolic profiling.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Causality & Rationale: At 298 K, the rapid chair flip of the thiane ring averages the NMR signals of the oxetane protons. By lowering the temperature below the coalescence temperature ( Tc​ ), the thermal energy drops below the activation barrier ( ΔG‡ ), effectively "freezing" the two conformers on the NMR timescale. This allows for direct integration of the distinct resonances to calculate the equilibrium constant ( Keq​ ) and standard free energy difference ( ΔG∘ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-oxa-7-thiaspiro[3.5]nonane in 0.6 mL of deuterated dichloromethane ( CD2​Cl2​ ). Validation Check: CD2​Cl2​ is strictly required over CDCl3​ because its freezing point (-97°C) is sufficiently low to reach the slow-exchange regime without solvent crystallization.

  • Instrument Calibration: Calibrate the probe temperature of a 500 MHz NMR spectrometer using a standard neat methanol sample. This ensures the internal thermocouple readings accurately reflect the sample temperature.

  • Spectral Acquisition (Cooling Gradient):

    • Acquire a baseline 1H NMR spectrum at 298 K.

    • Lower the temperature in 10 K increments down to 193 K (-80°C). Allow exactly 10 minutes of equilibration time at each step to ensure thermal homogeneity.

    • Identify Tc​ where the averaged oxetane methylene signals broaden and split into two distinct sets of signals.

  • Data Extraction: At 193 K, integrate the isolated signals for the axial-oxa and equatorial-oxa conformers. Calculate Keq​=[Axial][Equatorial]​ .

  • Thermodynamic Calculation: Utilize the Gibbs free energy equation, ΔG∘=−RTln(Keq​) , to determine the thermodynamic preference.

Protocol 2: In Vitro Microsomal Stability Assay

Causality & Rationale: To assess the kinetic stability of the molecule against oxidative metabolism, the compound is incubated with Human Liver Microsomes (HLM). A negative control lacking NADPH is mandatory; it validates that any observed degradation is strictly enzymatically driven (CYP/FMO mediated) rather than due to inherent chemical instability of the strained oxetane ring.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 μM solution of the spirocycle in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation Check: The cold organic solvent instantly denatures the enzymes, halting the reaction precisely at the target time.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Crucial Parameter: Ensure the MS source temperature is kept below 350°C to prevent artifactual thermal elimination of the newly formed sulfoxide metabolites back to the parent mass.

  • Kinetic Extraction: Plot the natural log of the percentage remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), allowing the calculation of half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

The following table summarizes the expected thermodynamic and kinetic parameters derived from the aforementioned protocols, benchmarking the spiro[3.5] system.

ParameterValue / ObservationAnalytical Method
Coalescence Temp ( Tc​ ) 225 KVariable-Temperature 1H NMR
Chair-Flip Activation Energy ( ΔG‡ ) 10.5 - 11.2 kcal/molEyring Equation Derivation
Conformational Preference ( Keq​ ) > 95% Equatorial-Oxa at 193 K 1H NMR Signal Integration
HLM Intrinsic Clearance ( CLint​ ) High (Rapid S-Oxidation)LC-MS/MS (Microsomal Assay)
Aqueous Solubility ( logS ) Enhanced vs. CarbocycleTurbidimetric Assay

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (National Institutes of Health) URL:[Link]

  • Application of Bioisosteres in Drug Design Source: The University of Tokyo URL:[Link]

Sources

Exploratory

Discovery and Early-Stage Investigation of 2-Oxa-7-thiaspiro[3.5]nonane Scaffolds in Modern Drug Design

An In-Depth Technical Guide Executive Summary The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-rich "flatland" molecules toward topologically complex, sp3-rich architectures. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-rich "flatland" molecules toward topologically complex, sp3-rich architectures. This transition aims to improve clinical success rates by enhancing target specificity, solubility, and metabolic stability. Among the most privileged 3D architectures are spirocycles.

Historically, the chemical space of four-membered ring-containing spirocycles was underexplored. In a seminal 2014 review, it was explicitly noted that the 2-oxa-7-thiaspiro[3.5]nonane scaffold had not yet been studied or reported in the literature[1]. Today, however, this highly rigid, topologically dense oxetane-tetrahydrothiopyran fused system is recognized as a critical building block (CAS: 2892449-71-5)[2]. It is increasingly deployed in fragment-based drug discovery (FBDD) and has been cited in patent literature for the development of next-generation monobactam antibiotics[3]. This whitepaper provides a comprehensive technical guide to the physicochemical rationale, de novo synthesis, and early-stage investigation of the 2-oxa-7-thiaspiro[3.5]nonane scaffold.

Structural Anatomy & Physicochemical Rationale

The 2-oxa-7-thiaspiro[3.5]nonane scaffold consists of a four-membered oxetane ring spiro-fused at the 3-position to the 4-position of a six-membered tetrahydrothiopyran ring. The strategic incorporation of this scaffold into a drug candidate is driven by three causal factors:

  • Oxetane as a Carbonyl/gem-Dimethyl Bioisostere: The oxetane ring acts as a potent hydrogen-bond acceptor while significantly lowering lipophilicity (cLogP) compared to a gem-dimethyl group[1]. Its inherent dipole moment enhances aqueous solubility, a critical parameter for oral bioavailability.

  • Thioether Vectorial Plasticity: The sulfur atom in the tetrahydrothiopyran ring provides unique binding opportunities (e.g., chalcogen bonding with electron-rich protein pockets). More importantly, it serves as a synthetic handle. The sulfur can be selectively oxidized to a sulfoxide or sulfone, allowing chemists to tune the molecule's topological polar surface area (tPSA) and hydrogen-bonding profile without altering the carbon skeleton[1].

  • Spirocyclic Rigidity: The spiro-fusion locks the exit vectors of the molecule in a precise 3D spatial disposition. This rigidity reduces the entropic penalty typically incurred when flexible rings (like morpholine or piperidine) bind to a target protein.

Quantitative Data Presentation

To illustrate the physicochemical advantages of this scaffold, we compare it against traditional saturated heterocycles used in drug discovery.

Table 1: Physicochemical Comparison of Saturated Heterocycles

ScaffoldMolecular Weight ( g/mol )Est. cLogPFsp3H-Bond AcceptorsConformational Rigidity
Morpholine 87.12-0.861.002Low (Rapid chair-flip)
Thiomorpholine 103.18-0.151.001Low (Rapid chair-flip)
2-Oxa-7-thiaspiro[3.5]nonane 144.230.451.002High (Spiro-locked)

De Novo Synthesis & Validation Protocol

Because direct functionalization of complex spirocycles can be sterically hindered, constructing the spirocyclic core de novo from acyclic or monocyclic precursors is the preferred strategy[1]. The classical and most reliable approach for synthesizing 3,3-disubstituted oxetanes is the cyclodehydration of a 1,3-diol[1].

Below is a self-validating, step-by-step methodology for synthesizing the 2-oxa-7-thiaspiro[3.5]nonane core.

Synthesis_Pathway SM Diethyl tetrahydro-4H-thiopyran -4,4-dicarboxylate Diol 4,4-Bis(hydroxymethyl) tetrahydrothiopyran SM->Diol LiAlH4, THF, 0°C MonoTs Monotosylate Intermediate (In-situ) Diol->MonoTs TsCl (1 eq), Pyridine Product 2-Oxa-7-thiaspiro[3.5]nonane (Target Scaffold) MonoTs->Product t-BuOK, THF, Reflux

Fig 1. De novo synthetic pathway for the 2-oxa-7-thiaspiro[3.5]nonane scaffold via diol cyclization.
Step 1: Exhaustive Reduction to the 1,3-Diol
  • Rationale: Starting from diethyl tetrahydro-4H-thiopyran-4,4-dicarboxylate provides a highly symmetric, scalable entry point. Lithium aluminum hydride (LiAlH4) is selected over milder hydrides to ensure the complete reduction of the sterically hindered gem-diester to the corresponding 1,3-diol.

  • Protocol:

    • Suspend LiAlH4 (2.5 equiv) in anhydrous THF under an N2 atmosphere at 0 °C.

    • Add the diester dropwise over 30 minutes to control the exothermic evolution of H2 gas.

    • Stir at room temperature for 4 hours.

    • Self-Validating Quench (Fieser Method): Quench the reaction sequentially with x mL H2O, x mL 15% NaOH, and 3x mL H2O (where x is the mass of LiAlH4 in grams). Causality: This specific quenching ratio forces the aluminum salts to precipitate as a granular white solid, preventing the formation of intractable emulsions and ensuring high recovery of the water-soluble diol during filtration.

  • In-Process Control (IPC): TLC (DCM:MeOH 9:1, KMnO4 stain) must show the complete disappearance of the UV-active starting material and the appearance of a highly polar, UV-inactive spot.

Step 2: Monotosylation and Intramolecular Cyclodehydration
  • Rationale: To form the oxetane ring, one of the hydroxyl groups must be converted into a superior leaving group. We utilize statistical monotosylation. For the subsequent cyclization, potassium tert-butoxide (t-BuOK) in THF is chosen over Sodium Hydride (NaH). Causality: t-BuOK is completely soluble in THF, providing homogeneous and reproducible kinetics for the intramolecular SN2 displacement, which minimizes intermolecular etherification (polymerization) side-reactions.

  • Protocol:

    • Dissolve the diol in anhydrous DCM with pyridine (2.0 equiv). Cool to 0 °C.

    • Add p-Toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise. Stir for 12 hours at room temperature.

    • Isolate the monotosylate intermediate via a rapid silica gel plug to prevent degradation. (IPC: LC-MS must confirm the [M+H]+ of the monotosylate).

    • Dissolve the intermediate in anhydrous THF. Add t-BuOK (1.5 equiv) at room temperature, then heat to 60 °C for 4 hours.

    • Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

  • Validation: The success of the cyclization is definitively proven by 1H NMR. The complex multiplet signals of the diol's hydroxymethyl protons will collapse into a sharp, highly symmetric singlet (or tightly coupled AB quartet) at approximately 4.3–4.5 ppm, which is the hallmark signature of spirocyclic oxetane protons.

Early-Stage Investigation: FBDD & ADME Workflows

Once synthesized, the 2-oxa-7-thiaspiro[3.5]nonane scaffold is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries. Its low molecular weight, high solubility, and distinct 3D geometry allow it to probe shallow protein pockets that flat aromatic rings cannot access[4].

FBDD_Workflow Lib Spirocyclic Library Generation (S-Oxidation & Derivatization) Screen Primary Fragment Screening (Ligand-Observed NMR & SPR) Lib->Screen Hit Hit Validation & 3D Mapping (X-Ray Crystallography) Screen->Hit Opt Vectorial Elaboration (Structure-Based Drug Design) Hit->Opt ADME In Vitro ADME Profiling (HLM/RLM Stability & Solubilty) Opt->ADME

Fig 2. Fragment-based drug discovery workflow utilizing the 2-oxa-7-thiaspiro[3.5]nonane core.
Workflow Execution
  • Library Generation: Treat the base scaffold with varying equivalents of mCPBA to generate a sub-library of the parent thioether, the sulfoxide, and the sulfone. This creates a gradient of polarity.

  • Primary Screening: Utilize Surface Plasmon Resonance (SPR) and ligand-observed NMR (e.g., WaterLOGSY or STD-NMR). The rigid protons of the oxetane ring provide exceptionally sharp, distinct NMR signals, making it easy to observe line-broadening upon protein binding.

  • ADME Profiling: Submit hits to Human Liver Microsome (HLM) stability assays. The absence of benzylic or readily abstractable alpha-amine protons (unlike piperidines) generally confers superior resistance to Cytochrome P450-mediated oxidative degradation.

Conclusion

The 2-oxa-7-thiaspiro[3.5]nonane scaffold represents a triumph of modern synthetic methodology over the limitations of historical chemical space. By combining the solubility-enhancing properties of an oxetane with the vectorial plasticity of a tetrahydrothiopyran, medicinal chemists are equipped with a highly rigid, sp3-rich core capable of addressing the most challenging therapeutic targets, including complex infectious diseases[3].

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at:[Link]

  • F. Hoffmann-La Roche AG. (2014). Monobactams and methods of their synthesis and use (WO2015103583A1). Google Patents.
  • Foley, D. J., et al. (2025). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. ResearchGate. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2-Oxa-7-thiaspiro[3.5]nonane Building Blocks

Executive Summary & Rationale In modern drug discovery, the incorporation of spirocyclic scaffolds has become a premier strategy to escape "flatland" (sp²-rich chemical space). The four-membered oxetane ring has been inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the incorporation of spirocyclic scaffolds has become a premier strategy to escape "flatland" (sp²-rich chemical space). The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate[1]. Specifically, 2-oxa-7-thiaspiro[3.5]nonane serves as a highly effective, rigidified surrogate for thiomorpholine and morpholine. By replacing flexible rings with this spirocycle, drug development professionals can dramatically lower lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability by blocking cytochrome P450 oxidation sites.

Retrosynthetic Strategy & Pathway Visualization

The synthesis of 2-oxa-7-thiaspiro[3.5]nonane relies on a robust, four-step sequence starting from the commercially available and inexpensive tetrahydro-4H-thiopyran-4-one [2]. The core strategy hinges on the classic Williamson-type intramolecular etherification. First used for the synthesis of oxetane in 1878 by Reboul, intramolecular etherification remains the most common and established approach for the synthesis of complex oxetane-containing structures[3].

The pathway proceeds via a Knoevenagel condensation to install the requisite carbon framework, followed by a global reduction to a symmetrical 1,3-diol. Desymmetrization via selective monotosylation then sets the stage for a base-mediated 4-exo-tet cyclization.

Workflow A Tetrahydro-4H- thiopyran-4-one B Knoevenagel Condensation A->B C Global Reduction B->C D Selective Monotosylation C->D E 4-exo-tet Cyclization D->E F 2-Oxa-7-thiaspiro [3.5]nonane E->F

Caption: Synthetic workflow for 2-oxa-7-thiaspiro[3.5]nonane from tetrahydro-4H-thiopyran-4-one.

Quantitative Reaction Parameters

Reaction PhaseKey Reagents & SolventsTemp (°C)Time (h)Typical Yield (%)Isolated Intermediate
1. Condensation Diethyl malonate, TiCl₄, Pyridine, THF0 to 251875 - 85Diethyl 2-(tetrahydro-4H-thiopyran-4-ylidene)malonate
2. Reduction LiAlH₄, THF (Anhydrous)0 to 65480 - 90(Tetrahydro-2H-thiopyran-4,4-diyl)dimethanol
3. Monotosylation TsCl (1.05 eq), Pyridine, DCM0 to 251260 - 70Monotosylate intermediate
4. Cyclization KOtBu or NaH, THF0 to 652 - 465 - 802-Oxa-7-thiaspiro[3.5]nonane

Step-by-Step Experimental Protocols

Phase 1: Knoevenagel Condensation

Protocol:

  • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add TiCl₄ (2.0 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Slowly introduce anhydrous pyridine (4.0 eq). The solution will turn opaque and deepen in color.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Expertise & Experience (Causality): Tetrahydro-4H-thiopyran-4-one is sterically hindered compared to standard acyclic ketones. Standard base-catalyzed Knoevenagel conditions often stall. TiCl₄ acts as a potent Lewis acid to activate the carbonyl carbon, while pyridine facilitates the deprotonation of diethyl malonate, driving the condensation forward[2]. Trustworthiness (Self-Validation): The reaction progress is validated by the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the conjugated ester C=O stretch (~1730 cm⁻¹) in FTIR, alongside a distinct color change during TiCl₄ addition.

Phase 2: Global Reduction to 1,3-Diol

Protocol:

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of the alkylidenemalonate from Phase 1 (1.0 eq) in THF dropwise to control the exothermic hydrogen evolution.

  • Reflux the mixture at 65 °C for 4 hours.

  • Cool to 0 °C and perform a Fieser workup: For every x grams of LiAlH₄ used, cautiously add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

  • Stir vigorously for 30 minutes until a white granular precipitate forms. Filter through a Celite pad and concentrate the filtrate to yield the 1,3-diol.

Expertise & Experience (Causality): LiAlH₄ is deployed because it acts bilaterally—it reduces the ester moieties to primary alcohols and concurrently reduces the highly polarized α,β-unsaturated double bond via initial hydride conjugate addition. This circumvents the need for a separate, costly hydrogenation step. Trustworthiness (Self-Validation): The Fieser workup is a self-validating physical transformation. It converts the hazardous, gray, gelatinous aluminum emulsion into a crisp, white, filterable granular solid. If the solid remains gray or gummy, the workup is incomplete, and the highly polar 1,3-diol will remain trapped in the aluminum matrix.

Phase 3: Desymmetrization via Selective Monotosylation

Protocol:

  • Dissolve the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (3.0 eq).

  • Cool the solution strictly to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) in small portions over 1 hour.

  • Stir at 0 °C for 4 hours, then allow to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the monotosylate.

Expertise & Experience (Causality): To construct the oxetane ring via a 4-exo-tet cyclization, one hydroxyl group must be converted into a superior leaving group. By strictly limiting TsCl to 1.05 equivalents and maintaining the reaction at 0 °C, the statistical probability and steric bulk favor monotosylation over ditosylation. Trustworthiness (Self-Validation): LC-MS and TLC will inherently reveal a statistical mixture: unreacted diol, the desired monotosylate (major), and the ditosylate byproduct. Successful isolation is confirmed by ¹H NMR, where the symmetry is broken, yielding distinct chemical shifts for the two hydroxymethyl arms.

Phase 4: Intramolecular 4-exo-tet Cyclization

Protocol:

  • Dissolve the monotosylate (1.0 eq) in anhydrous THF.

  • Add Potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise at room temperature.

  • Heat the reaction to 65 °C and stir for 2 to 4 hours.

  • Cool to room temperature, dilute with diethyl ether, and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate under reduced pressure, and purify via short-path distillation or chromatography to yield 2-oxa-7-thiaspiro[3.5]nonane.

Expertise & Experience (Causality): The formation of the highly strained four-membered oxetane ring requires a potent base. KOtBu quantitatively deprotonates the remaining primary alcohol. The resulting alkoxide acts as an internal nucleophile, displacing the tosylate[3]. The rigid 6-membered thiopyran ring enforces a favorable trajectory for the 4-exo-tet cyclization via the Thorpe-Ingold (gem-disubstituent) effect[1]. Trustworthiness (Self-Validation): The successful formation of the spiro-oxetane is unequivocally confirmed by ¹H NMR. The characteristic oxetane methylene protons (adjacent to the oxygen) will appear as a distinct singlet or AB quartet in the highly deshielded 4.3–4.8 ppm region, while the aromatic tosyl signals will be completely absent.

Downstream Applications: Scaffold Diversification

Once synthesized, the 2-oxa-7-thiaspiro[3.5]nonane core can be readily diversified. The thioether moiety is particularly valuable; it can be selectively oxidized to a sulfoxide or sulfone using mCPBA or Oxone. This generates highly polar, rigid H-bond acceptors that are highly sought after in lead optimization campaigns.

Applications A 2-Oxa-7-thiaspiro[3.5]nonane Core B S-Oxidation (mCPBA / Oxone) A->B C α-Functionalization / Cross-Coupling A->C D Sulfoxide / Sulfone Analogs (High Polarity, Rigid H-Bond Acceptors) B->D E Advanced Drug Candidates (Improved PK/PD, Morpholine Surrogates) C->E

Caption: Diversification of the 2-oxa-7-thiaspiro[3.5]nonane scaffold for downstream drug discovery.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." SciSpace.
  • Wuitschik, G., et al. "Oxetanes and Oxetan-3-ones." Thieme Connect.
  • "A Tandem Organocatalytic α-Chlorination–Aldol Reaction That Proceeds with Dynamic Kinetic Resolution: A Powerful Tool for Carbohydrate Synthesis." ResearchGate.

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Application

Application Note: 2-Oxa-7-thiaspiro[3.5]nonane as a Next-Generation Bioisostere in Medicinal Chemistry

Executive Summary As drug discovery programs increasingly prioritize three-dimensionality to improve clinical success rates, the incorporation of sp³-rich architectures has become a cornerstone of modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly prioritize three-dimensionality to improve clinical success rates, the incorporation of sp³-rich architectures has become a cornerstone of modern medicinal chemistry. 2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5) is an emerging spirocyclic scaffold that fuses an oxetane ring with a tetrahydrothiopyran system[1]. This unique architecture serves as a highly effective, non-basic bioisostere for morpholines, piperazines, and simple thiopyrans[2]. By ablating basicity while maintaining critical hydrogen-bond acceptor vectors, this scaffold improves metabolic stability, fine-tunes lipophilicity, and mitigates off-target liabilities (such as hERG inhibition) commonly associated with basic amines[3].

Mechanistic Rationale: The 3D Bioisosteric Advantage

Ablation of Basicity and Toxicity

Traditional morpholine rings possess a basic nitrogen that is protonated at physiological pH. While useful for solubility, this basicity often drives unwanted polypharmacology and phospholipidosis. 2-Oxa-7-thiaspiro[3.5]nonane replaces the basic NH with a neutral thioether, while the spiro-oxetane oxygen acts as a potent hydrogen-bond acceptor, mimicking the electronic profile of morpholine without the basic liability[3].

Cytochrome P450 (CYP450) Shielding

Planar, saturated heterocycles are highly susceptible to oxidative metabolism at the α-carbons adjacent to their heteroatoms. The spirocyclic quaternary center in 2-Oxa-7-thiaspiro[3.5]nonane introduces steric bulk and conformational rigidity that effectively shields the scaffold from CYP450-mediated α-oxidation, significantly prolonging the compound's half-life[2].

Tunable Topological Polar Surface Area (TPSA)

The thioether linkage provides a programmable synthetic handle. Depending on the required lipophilicity (LogD) of the lead compound, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone. This allows medicinal chemists to dial in the TPSA and lower the LogD without altering the underlying carbon framework or introducing new steric clashes[4].

Quantitative Data: Physicochemical Profiling

The following table demonstrates how the integration and subsequent oxidation of the 2-Oxa-7-thiaspiro[3.5]nonane scaffold allows for precise tuning of physicochemical properties compared to traditional heterocycles.

PropertyMorpholine (C-Linked)Tetrahydrothiopyran2-Oxa-7-thiaspiro[3.5]nonane2-Oxa-7-thiaspiro[3.5]nonane 7,7-dioxide
Molecular Weight 87.1 g/mol 102.2 g/mol 144.2 g/mol 176.2 g/mol
Estimated CLogP -0.81.80.9-0.2
TPSA (Ų) 20.225.334.551.7
Fraction sp³ ( Fsp3​ ) 1.01.01.01.0
Basic Nitrogen YesNoNoNo

Strategic Workflows and Pharmacological Logic

Workflow A Lead Compound (Morpholine Motif) B Scaffold Hopping: 2-Oxa-7-thiaspiro[3.5]nonane A->B Bioisosteric Replacement C S-Oxidation (Tuning H-Bonding) B->C mCPBA / H2O2 D ADME Optimization (LogD & Clearance) B->D Direct Profiling C->D Polarity Shift E Preclinical Candidate D->E Validation

Caption: Workflow for bioisosteric replacement using 2-Oxa-7-thiaspiro[3.5]nonane.

Logic Root 2-Oxa-7-thiaspiro[3.5]nonane N1 Oxetane Ring Root->N1 N2 Spirocyclic Core Root->N2 N3 Thioether Linkage Root->N3 O1 Lowers LogD & Increases Solubility N1->O1 O4 Blocks CYP450 Metabolism N1->O4 O2 Increases Fsp3 & Rigidity N2->O2 O3 Tunable Oxidation (S, SO, SO2) N3->O3

Caption: Logical relationship between the scaffold's structural motifs and ADME improvements.

Validated Experimental Protocols

Protocol A: Tunable S-Oxidation to Sulfoxide/Sulfone Derivatives

Objective: Dial in the polarity of the scaffold without altering the carbon framework. Causality & Design: The oxetane ring is highly sensitive to strong Lewis acids and harsh aqueous acidic conditions, which can trigger hydrolytic ring-opening to a diol. To preserve the spirocyclic core, anhydrous m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) is utilized. mCPBA acts as a mild, electrophilic oxidant that selectively targets the highly nucleophilic sulfur atom.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Oxa-7-thiaspiro[3.5]nonane (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to prevent over-oxidation and thermal degradation.

  • Oxidant Addition:

    • For Sulfoxide: Slowly add a solution of mCPBA (1.05 equiv, 77% max) in DCM dropwise.

    • For Sulfone: Add mCPBA (2.5 equiv) and allow the reaction to warm to room temperature.

  • Quenching: After complete consumption of the starting material (monitored via TLC), quench the reaction with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:1 v/v).

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation:

    • LC-MS: Confirm the mass shift (+16 Da for sulfoxide; +32 Da for sulfone).

    • ¹H-NMR: The α-protons on the thiopyran ring will exhibit a significant downfield shift (e.g., shifting from ~2.6 ppm in the thioether to ~3.0 ppm for the sulfoxide, and ~3.2 ppm for the sulfone).

Protocol B: Metallaphotoredox α-C(sp³)–H Arylation

Objective: Direct incorporation of the unfunctionalized 2-Oxa-7-thiaspiro[3.5]nonane scaffold into an aryl halide lead compound[5]. Causality & Design: Because the bare scaffold lacks traditional cross-coupling handles (like -NH or -B(OH)₂), dual nickel/photoredox catalysis is employed. Quinuclidine is used as a Hydrogen Atom Transfer (HAT) catalyst. The quinuclidinium radical cation preferentially abstracts the α-proton adjacent to the sulfur atom (rather than the oxygen) because sulfur is highly polarizable and stabilizes the adjacent carbon-centered radical more effectively. This ensures strict regioselectivity during the cross-coupling event.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial equipped with a stir bar, combine the aryl bromide (1.0 equiv), 2-Oxa-7-thiaspiro[3.5]nonane (3.0 equiv), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), quinuclidine (15 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with argon (3x). Add anhydrous, degassed dimethoxyethane (DME) to achieve a 0.05 M concentration.

  • Irradiation: Seal the vial and irradiate with a 34 W blue LED lamp (λ = 440–450 nm) at room temperature for 24 hours, utilizing a cooling fan to maintain ambient temperature.

  • Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite, and concentrate the filtrate.

  • Purification & Self-Validation: Purify via flash column chromatography. Validate regioselectivity using 2D-NMR (HSQC and HMBC) to confirm that the aryl group is exclusively appended to the α-carbon of the thiopyran ring, leaving the oxetane ring intact.

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Method

Application Notes &amp; Protocols: Strategic Functionalization of Spirocyclic Scaffolds

Topic: Protocols for the Functionalization of 2-Oxa-7-thiaspiro[3.5]nonane and its Analogs A Note on the Core Scaffold: The 2-Oxa-7-thiaspiro[3.5]nonane ring system is a novel scaffold with limited specific literature at...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocols for the Functionalization of 2-Oxa-7-thiaspiro[3.5]nonane and its Analogs

A Note on the Core Scaffold: The 2-Oxa-7-thiaspiro[3.5]nonane ring system is a novel scaffold with limited specific literature at present. However, its nitrogen-containing analog, 2-Oxa-7-azaspiro[3.5]nonane, is a well-documented and highly valuable building block in medicinal chemistry.[1][2][3] This guide will focus on the established, field-proven protocols for the functionalization of the 2-Oxa-7-azaspiro[3.5]nonane scaffold. The principles and synthetic strategies detailed herein provide a robust and authoritative framework that can be logically extended and adapted for the functionalization of its thia-analog and other related spirocyclic systems.

Introduction: The Strategic Value of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold

The "escape from flatland" in drug design has driven significant interest in three-dimensional, sp³-rich molecular architectures.[4] Spirocyclic systems are at the forefront of this movement, and the 2-Oxa-7-azaspiro[3.5]nonane scaffold has emerged as a particularly compelling motif. It uniquely combines a strained, polar oxetane ring with a piperidine ring, offering a sophisticated tool for medicinal chemists.

The key advantages of this scaffold include:

  • Bioisosteric Replacement: It serves as a valuable structural alternative to the ubiquitous morpholine or thiomorpholine moieties, often leading to improved physicochemical properties.[2][3]

  • Modulation of Properties: The oxetane ring can significantly enhance aqueous solubility, metabolic stability, and lipophilicity when substituted for more common groups like gem-dimethyl or carbonyls.[3][5]

  • Vectorial Orientation: The rigid, spirocyclic nature of the scaffold provides precise, three-dimensional exit vectors for substituents, enabling fine-tuned interactions within protein binding pockets.[5]

This guide provides detailed protocols for the primary and most versatile method of functionalizing this scaffold: N-Arylation via Nucleophilic Aromatic Substitution (SNAr) .

Protocol: N-Arylation of 2-Oxa-7-azaspiro[3.5]nonane

This protocol details the coupling of the secondary amine of the spirocycle with an electron-deficient aromatic ring, a cornerstone reaction for integrating this scaffold into more complex molecules.

Principle and Causality

The functionalization relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is effective because:

  • Nucleophilicity: The secondary amine of the 2-Oxa-7-azaspiro[3.5]nonane acts as a potent nucleophile.

  • Electrophilic Substrate: The aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (–NO₂) group, positioned ortho or para to a leaving group (e.g., a halogen like Br or F).

  • Stabilization: The EWG stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy and facilitating the substitution.

  • Base: A mild base, such as potassium carbonate (K₂CO₃), is required to neutralize the acid (HBr or HF) generated during the reaction, driving the equilibrium towards the product.

The overall workflow is a robust and scalable method for creating a diverse range of N-aryl derivatives.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Spirocycle Oxalate Salt, Aryl Halide, and K₂CO₃ in DMF B Heat to 80 °C Stir for 16 hours A->B Thermal Energy C Cool to Room Temp B->C D Pour into Water C->D Quenching E Extract with Organic Solvent (e.g., EtOAc) D->E F Dry, Filter, and Concentrate E->F G Purify by Flash Column Chromatography F->G Crude Product

Figure 1: General workflow for the N-Arylation of 2-Oxa-7-azaspiro[3.5]nonane.

Detailed Experimental Protocol

This procedure is adapted from established literature for the synthesis of 7-(4-Bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane.[2][5]

Materials and Reagents:

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate salt

  • 1,4-Dibromo-2-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Oxa-7-azaspiro[3.5]nonane oxalate salt (1.0 eq).

  • Add the electrophilic coupling partner, 1,4-dibromo-2-nitrobenzene (1.2 eq).

  • Add anhydrous potassium carbonate (3.0 eq). The use of an oxalate salt of the amine requires additional base to first liberate the free amine before neutralizing the reaction byproduct.

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 80 °C and stir vigorously for 16 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure N-arylated product.

Data and Characterization

The successful synthesis of 7-(4-Bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane yields an orange oil.[2] Key characterization data are summarized below.

ParameterDescriptionSource
Reactants 2-Oxa-7-azaspiro[3.5]nonane, 1,4-Dibromo-2-nitrobenzene[2][5]
Solvent DMF[5]
Base K₂CO₃[5]
Temperature 80 °C[5]
Time 16 hours[5]
Yield 91% (reported for a similar synthesis)[2]
¹H NMR (CDCl₃) Key shifts: δ 7.89 (d, Ar-H), 7.53 (dd, Ar-H), 6.97 (d, Ar-H), 4.46 (s, 4H, OCH₂), 2.90-2.93 (m, 4H, NCH₂), 1.99-2.02 (m, 4H).[2]
¹³C NMR (CDCl₃) Key shifts: δ 145.5, 143.3, 136.4, 128.7, 122.8, 113.3, 81.6 (OCH₂), 49.2 (NCH₂), 38.3 (spiro-C), 34.9 (CH₂).[2]
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₃H₁₆N₂O₃⁷⁹Br: 327.0344; observed: 327.0355.[2]

Advanced Functionalization Strategies & Future Directions

While N-arylation is a primary method, the 2-Oxa-7-azaspiro[3.5]nonane scaffold allows for other transformations.

Functionalization of the Piperidine Ring

Direct C-H functionalization of the piperidine ring is challenging but can be approached using principles from modern synthetic chemistry.[6]

  • α-Position (C2/C6): These positions are electronically activated. Functionalization can be envisioned through the formation of an iminium ion intermediate followed by nucleophilic attack. The choice of N-protecting group can influence the accessibility of these sites.[6]

  • β and γ Positions (C3/C5, C4): Direct functionalization at these positions is difficult. Strategies may involve the use of directing groups or starting from a pre-functionalized piperidine precursor before the formation of the spirocyclic system.[6]

Ring-Opening of the Oxetane

The strained four-membered oxetane ring can undergo nucleophilic ring-opening under acidic conditions (Brønsted or Lewis acid activation).[7][8] This reaction transforms the spirocycle into a functionalized piperidine with a 3,3-disubstituted pattern, providing a distinct diversification pathway.

cluster_N_Func N-Functionalization cluster_Ring_Func Piperidine C-H Functionalization cluster_Oxetane_Open Oxetane Ring Opening Start 2-Oxa-7-azaspiro[3.5]nonane Scaffold N_Arylation N-Arylation (SₙAr) Start->N_Arylation N_Alkylation N-Alkylation Start->N_Alkylation Amide_Coupling Amide Coupling Start->Amide_Coupling Alpha_Func α-Position (C2/C6) (e.g., via Iminium Ion) Start->Alpha_Func Beta_Gamma_Func β/γ-Positions (C3-C5) (e.g., via Directing Groups) Start->Beta_Gamma_Func Ring_Opening Acid-Catalyzed Nucleophilic Attack Start->Ring_Opening

Figure 2: Logical map of potential functionalization pathways for the 2-Oxa-7-azaspiro[3.5]nonane scaffold.

Conclusion

The 2-Oxa-7-azaspiro[3.5]nonane ring system is a powerful tool for developing novel, three-dimensional chemical entities. The N-arylation protocol described here is a reliable and high-yielding method for its incorporation into lead compounds. Further exploration of C-H functionalization and oxetane ring-opening reactions will undoubtedly expand the synthetic utility of this valuable scaffold, enabling researchers and drug development professionals to navigate new and promising areas of chemical space.

References

  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]

  • Al-Rawi, J. M. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[3][4]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Publications. [Link]

  • Chekler, E. L., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4520. (Note: A general review on oxetane reactivity, relevant but not directly cited from search results for specific protocols). A similar sentiment is found in ACS Publications. [Link]

  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters. [Link]

  • Bull, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(20), 10375-10425. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • 2-Oxa-7-azaspiro[3.5]nonane. PubChem. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Journal of Heterocyclic Chemistry, 53(5), 1397-1422. [Link]

Sources

Application

Using 2-Oxa-7-thiaspiro[3.5]nonane as a bioisostere in rational drug design

Application Note: 2-Oxa-7-thiaspiro[3.5]nonane as a Next-Generation Bioisostere in Rational Drug Design Executive Summary The transition from flat, sp²-hybridized aromatic scaffolds to sp³-rich, three-dimensional archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Oxa-7-thiaspiro[3.5]nonane as a Next-Generation Bioisostere in Rational Drug Design

Executive Summary

The transition from flat, sp²-hybridized aromatic scaffolds to sp³-rich, three-dimensional architectures is a defining paradigm in modern rational drug design. Increasing the fraction of sp³ carbons (Fsp³) in a lead compound correlates strongly with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability.

2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5)[1] is an emerging spirocyclic module that fuses an oxetane ring with a tetrahydrothiopyran ring. This specific topology offers a highly vector-defined, rigid framework that serves as a premium bioisostere for morpholine, thiomorpholine, and gem-dimethyl- or carbonyl-substituted saturated heterocycles[2]. This application note details the structural rationale for utilizing this scaffold and provides validated, step-by-step protocols for its late-stage functionalization.

Structural and Physicochemical Rationale

The design and incorporation of 2-oxa-7-thiaspiro[3.5]nonane is driven by the synergistic properties of its two constituent rings:

  • The Oxetane Motif: The 4-membered oxetane ring is a well-documented bioisostere for carbonyl groups and gem-dimethyl moieties[2]. Unlike a lipophilic gem-dimethyl group, the oxetane oxygen acts as a strong hydrogen-bond acceptor, significantly lowering the partition coefficient (LogP) and increasing the Topological Polar Surface Area (TPSA). Furthermore, replacing a metabolically labile carbonyl with an oxetane prevents unwanted reduction by aldo-keto reductases in vivo.

  • The Tetrahydrothiopyran Motif: The 6-membered sulfur-containing ring provides a unique handle for redox tunability. The thioether can be selectively oxidized to a sulfoxide, a sulfone, or converted into a sulfoximine[3]. Sulfoximines, in particular, are highly sought-after bioisosteres for sulfonamides, offering improved aqueous solubility and distinct hydrogen-bonding geometries.

  • Spirocyclic Orthogonality: The spiro-fusion forces the two rings into an orthogonal arrangement. This 3D projection of exit vectors ensures that substituents are presented in a highly specific spatial orientation, which is critical for locking the molecule into a bioactive conformation and reducing non-specific binding (e.g., hERG liabilities).

G Substrate Traditional Scaffold (e.g., 4,4-Dimethyltetrahydrothiopyran) Liability High Lipophilicity (LogP) Metabolic Vulnerability Substrate->Liability Bioisostere Spirocyclic Replacement: 2-Oxa-7-thiaspiro[3.5]nonane Liability->Bioisostere Scaffold Hopping Oxetane Oxetane Ring: Enhanced Aqueous Solubility Strong H-Bond Acceptor Bioisostere->Oxetane Thia Thia Ring: Redox-Active Center (Sulfoxide/Sulfone/Sulfoximine) Bioisostere->Thia Vector Orthogonal 3D Exit Vectors Reduced Off-Target Binding Bioisostere->Vector

Fig 1: Bioisosteric replacement logic for 2-oxa-7-thiaspiro[3.5]nonane in rational drug design.

Quantitative Property Comparison

To illustrate the physicochemical advantages of scaffold hopping to a spirocyclic system, the table below summarizes the theoretical descriptors when transitioning from traditional flat or highly lipophilic rings to the 2-oxa-7-thiaspiro[3.5]nonane core.

Structural CoreFsp³Relative Lipophilicity (LogP)H-Bond AcceptorsPrimary Metabolic Liability3D Conformation
Thiomorpholine 1.00Moderate1N-dealkylation, S-oxidationChair
4,4-Dimethyltetrahydrothiopyran 1.00High0CYP450 aliphatic oxidationChair
Tetrahydrothiopyran-4-one 0.83Low1Ketone reductionChair
2-Oxa-7-thiaspiro[3.5]nonane 1.00Low1S-oxidation (tunable)Orthogonal Spiro

Data Synthesis Note: The spirocycle maintains the maximum Fsp³ fraction while providing the low lipophilicity of a ketone and the metabolic stability of a gem-dimethyl group.

Experimental Workflows & Protocols

Because the oxetane ring possesses significant ring strain (~107 kJ/mol), it is susceptible to acid-catalyzed ring opening[2]. Therefore, functionalization of the thioether moiety must be performed under carefully controlled, neutral, or mildly basic conditions. The following protocols are designed as self-validating systems to ensure structural integrity.

Protocol A: Metal-Free Synthesis of the Sulfoximine Derivative

Sulfoximines are premier bioisosteres for sulfones[3]. This protocol details the conversion of the thioether in 2-oxa-7-thiaspiro[3.5]nonane to an NH-sulfoximine without utilizing harsh acids or explosive azide reagents.

Reagents & Materials:

  • 2-Oxa-7-thiaspiro[3.5]nonane (1.0 equiv)

  • Iodosobenzene diacetate (PhI(OAc)₂, 2.5 equiv)

  • Ammonium carbamate (NH₂COONH₄, 4.0 equiv)

  • Methanol (MeOH, anhydrous)

  • LC-MS grade solvents for validation

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxa-7-thiaspiro[3.5]nonane (1.0 mmol) in anhydrous MeOH (10 mL).

    • Causality: Methanol is chosen as the solvent because it facilitates the solubility of ammonium carbamate while preventing the formation of strong acidic byproducts that could cleave the oxetane ring.

  • Reagent Addition: Add ammonium carbamate (4.0 mmol) to the stirring solution at room temperature. Stir for 5 minutes until complete dissolution.

    • Causality: Ammonium carbamate acts as a safe, slow-release source of ammonia. Using aqueous ammonium hydroxide is avoided, as the water content and high pH fluctuations can lead to unwanted side reactions.

  • Oxidative Imination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add PhI(OAc)₂ (2.5 mmol) in small portions over 15 minutes.

    • Causality: PhI(OAc)₂ acts as the oxidant to facilitate the transfer of the nitrogen atom to the sulfur. The temperature is kept at 0 °C to control the exothermic nature of the oxidation and prevent thermal degradation of the strained spirocycle.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: Look for the complete disappearance of the starting mass [M+H]⁺ 145.1 and the appearance of the sulfoximine mass[M+H]⁺ 176.1. If the sulfoxide intermediate ([M+H]⁺ 161.1) persists, add an additional 0.5 equiv of PhI(OAc)₂.

  • Workup & Isolation: Concentrate the mixture under reduced pressure (bath temperature < 30 °C). Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient containing 1% Triethylamine).

    • Causality: Triethylamine is added to the eluent to neutralize the acidity of the silica gel, preventing acid-catalyzed ring-opening of the oxetane during purification.

Protocol B: Kinetic Stability Validation Assay (Simulated Gastric Fluid)

Before advancing an oxetane-containing bioisostere into in vivo models, its stability against acid-catalyzed ring opening must be validated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Simulated Gastric Fluid (SGF) without pepsin (0.1 M HCl, pH 1.2) and a control Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Prepare a 10 mM stock solution of the spirocycle in DMSO. Spike 10 µL of the stock into 990 µL of SGF (test) and PBS (control) in separate HPLC vials (final concentration 100 µM).

  • Kinetic Monitoring: Incubate the vials at 37 °C in a thermostatted autosampler. Inject 5 µL onto an HPLC-UV/MS system every 30 minutes for 4 hours.

  • Data Interpretation: Calculate the half-life (t½) by plotting the natural log of the remaining parent peak area versus time.

    • Causality: If the oxetane ring opens, a distinct mass shift of +18 Da (addition of H₂O to form the corresponding diol) will be observed. This assay dictates whether the compound requires an enteric-coated formulation for oral dosing.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. URL: [Link]

  • Chen, Y., et al. (2023). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. PMC - National Institutes of Health. URL: [Link]

Sources

Method

Reagents and conditions for the oxidation of 2-Oxa-7-thiaspiro[3.5]nonane to sulfoxides

Executive Summary & Strategic Rationale Spirocyclic scaffolds, particularly those combining diverse heteroatoms, are highly prized in modern drug discovery as metabolically stable bioisosteres. 2-Oxa-7-thiaspiro[3.5]nona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Spirocyclic scaffolds, particularly those combining diverse heteroatoms, are highly prized in modern drug discovery as metabolically stable bioisosteres. 2-Oxa-7-thiaspiro[3.5]nonane [1] represents a prime example, featuring a 4-membered oxetane ring fused via a spiro-carbon to a 6-membered thiane ring.

Derivatizing this scaffold by oxidizing the thioether to a sulfoxide (S(IV)) introduces a dipole and a chiral center, which can dramatically alter the molecule's pharmacokinetic profile. However, this transformation presents a dual chemoselectivity challenge:

  • Acid Lability: The strained oxetane ring is highly susceptible to acid-catalyzed ring-opening.

  • Over-oxidation: The sulfide must be oxidized to the sulfoxide without over-shooting to the sulfone (S(VI)).

This application note details the causality behind reagent selection and provides self-validating protocols to achieve high-yielding, chemoselective sulfoxidation of 2-oxa-7-thiaspiro[3.5]nonane.

Mechanistic Insights & Reagent Selection

To navigate the dual challenges of oxetane preservation and sulfoxide selectivity, the choice of oxidant and solvent microenvironment is critical.

Method A: The HFIP / H₂O₂ Paradigm (Recommended)

Hexafluoroisopropanol (HFIP) combined with aqueous hydrogen peroxide (H₂O₂) has emerged as a premier system for the selective oxidation of sensitive sulfides[2].

  • Causality for Reactivity: HFIP is a powerful hydrogen-bond donor. It coordinates to H₂O₂, polarizing the O–O bond and dramatically increasing its electrophilicity toward the sulfide lone pair, allowing the reaction to proceed rapidly at room temperature[3].

  • Causality for Selectivity (Self-Limiting): Once the sulfoxide is formed, its highly electronegative oxygen atom strongly hydrogen-bonds with the HFIP solvent cage. This pulls electron density away from the sulfur atom, rendering it too electron-deficient to undergo a second oxidation to the sulfone[2].

  • Causality for Oxetane Stability: Despite its strong H-bonding capability, HFIP is only weakly acidic (pKa ~ 9.3). It does not provide the strong protonation required to trigger the degradation of the oxetane ring.

Method B: Buffered mCPBA

meta-Chloroperoxybenzoic acid (mCPBA) is a classic, rapid oxidant, but its use with oxetanes requires strict mechanistic control[4].

  • Causality for Buffering: mCPBA oxidation generates meta-chlorobenzoic acid (pKa ~ 3.8) as a stoichiometric byproduct. If left unneutralized, this acid will rapidly protonate the oxetane oxygen, leading to nucleophilic ring-opening. Utilizing a biphasic system (CH₂Cl₂ / saturated aqueous NaHCO₃) ensures immediate extraction and neutralization of the acid byproduct[4].

  • Causality for Stoichiometry: Unlike the HFIP system, mCPBA lacks a solvent-cage deactivation effect. Strict adherence to 1.0 to 1.05 equivalents of oxidant at 0 °C is mandatory to prevent sulfone formation[4].

Visualizing the Oxidation Pathways

The following decision tree illustrates the mechanistic divergence based on reagent selection.

G Substrate 2-Oxa-7-thiaspiro[3.5]nonane (Sulfide) HFIP H2O2 / HFIP (Neutral, Mild) Substrate->HFIP Path A mCPBA_Buf mCPBA / NaHCO3 (Buffered, 1.0 eq) Substrate->mCPBA_Buf Path B mCPBA_Unbuf mCPBA (Unbuffered) Acidic Byproduct Substrate->mCPBA_Unbuf Path C Excess_Ox Excess Oxidant (>2.0 eq) Substrate->Excess_Ox Path D Target 2-Oxa-7-thiaspiro[3.5]nonane 7-oxide (Sulfoxide) HFIP->Target Highly Selective mCPBA_Buf->Target Fast, Controlled RingOpen Oxetane Ring Opening (Degradation) mCPBA_Unbuf->RingOpen Acid Cleavage Sulfone 2-Oxa-7-thiaspiro[3.5]nonane 7,7-dioxide (Sulfone) Excess_Ox->Sulfone Over-oxidation

Workflow for the selective oxidation of 2-oxa-7-thiaspiro[3.5]nonane to sulfoxide.

Quantitative Data Summary

The table below summarizes the expected outcomes for the primary oxidation methodologies.

MethodReagent / SolventTempOxetane StabilitySulfoxide SelectivityTypical Yield
A (Recommended) 30% H₂O₂ / HFIP25 °CExcellent (Neutral)>98% (Self-limiting)85–95%
B mCPBA / CH₂Cl₂ + NaHCO₃0 °CGood (If buffered)~90% (Stoichiometry dependent)75–85%
C NaIO₄ / MeOH-H₂O0–25 °CExcellent (Mild)>95%70–80% (Sluggish)

Experimental Workflows (Self-Validating Protocols)

Protocol A: Oxidation via HFIP / H₂O₂ (Highly Selective)

This protocol utilizes the solvent-cage effect to prevent over-oxidation and protect the oxetane ring.

Step-by-Step Procedure:

  • Preparation: In a clean, dry 25 mL round-bottom flask, dissolve 2-oxa-7-thiaspiro[3.5]nonane (1.0 mmol, ~144 mg) in HFIP (4.0 mL).

  • Oxidant Addition: While stirring at room temperature (25 °C), add 30% aqueous H₂O₂ (1.2 mmol, ~122 µL) dropwise over 2 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material should be consumed within 1–2 hours. The highly polar sulfoxide will appear at a significantly lower Rf.

  • Quenching & Safety Validation: Add 5 mL of 10% aqueous Na₂S₂O₃ to quench unreacted peroxides.

    • Self-Validation Check: Spot the biphasic mixture onto KI-starch indicator paper. The absence of a dark blue/black color validates that all hazardous peroxides have been destroyed, preventing post-workup over-oxidation.

  • Workup: Dilute the mixture with CH₂Cl₂ (15 mL). Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. HFIP is highly volatile (bp 58 °C) and is easily removed, leaving the pure sulfoxide.

Protocol B: Oxidation via Buffered mCPBA

This protocol is useful when HFIP is unavailable, relying on strict stoichiometry and biphasic buffering.

Step-by-Step Procedure:

  • Preparation: In a 50 mL flask, dissolve 2-oxa-7-thiaspiro[3.5]nonane (1.0 mmol, ~144 mg) in CH₂Cl₂ (10 mL). Add saturated aqueous NaHCO₃ (10 mL).

  • Cooling: Submerge the flask in an ice bath and allow the biphasic mixture to cool to 0 °C under vigorous stirring (vigorous stirring is critical to ensure the acid byproduct is immediately pulled into the aqueous buffer).

  • Oxidant Addition: Dissolve mCPBA (1.05 mmol, assuming 77% purity, ~235 mg) in CH₂Cl₂ (5 mL). Add this solution dropwise to the biphasic mixture over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes.

    • Self-Validation Check: Analyze via LC-MS. If unreacted sulfide remains, add mCPBA in tiny increments (0.02 eq) to avoid pushing the reaction to the sulfone.

  • Quenching: Add 10% aqueous Na₂S₂O₃ (5 mL) and stir for 10 minutes to destroy residual mCPBA.

  • Workup: Separate the organic layer. Wash the organic layer with 1M NaOH (2 × 10 mL) to ensure complete removal of meta-chlorobenzoic acid, followed by brine (10 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if trace sulfone is detected.

References

  • Evaluation of H2O2/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Electrophilic Activation of Hydrogen Peroxide: Selective Oxidation Reactions in Perfluorinated Alcohol Solvents Source: Organic Letters (ACS Publications) URL:[Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery Source: ChemRxiv URL:[Link]

Sources

Application

Incorporating 2-Oxa-7-thiaspiro[3.5]nonane into novel API (Active Pharmaceutical Ingredient) synthesis

Application Note: Strategic Incorporation of 2-Oxa-7-thiaspiro[3.5]nonane into Novel API Architectures Introduction & Rationale The imperative to "escape from flatland" has driven medicinal chemistry toward sp³-rich, thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-Oxa-7-thiaspiro[3.5]nonane into Novel API Architectures

Introduction & Rationale

The imperative to "escape from flatland" has driven medicinal chemistry toward sp³-rich, three-dimensional architectures. Spirocyclic scaffolds, particularly those containing orthogonal heteroatoms, are highly prized for their ability to improve pharmacokinetic profiles while exploring novel chemical space [[1]](). This application note details the mechanistic rationale and self-validating protocols for integrating 2-Oxa-7-thiaspiro[3.5]nonane into Active Pharmaceutical Ingredients (APIs) via a reactive sulfoximine intermediate.

Traditional API optimization often relies on flat heterocycles like morpholine or piperazine. However, these planar rings can suffer from rapid oxidative metabolism and poor solubility. 2-Oxa-7-thiaspiro[3.5]nonane solves this by fusing an oxetane ring with a tetrahydrothiopyran (thiane) core [[2]]().

  • The Oxetane Advantage: The 2-oxa component acts as a superior bioisostere for gem-dimethyl groups or carbonyls. It dramatically increases aqueous solubility and lowers lipophilicity (clogP) while maintaining a low molecular weight footprint 3.

  • The Thiane Advantage: The 7-thia component provides a unique functionalization vector. While the sulfide itself is relatively inert, it can be oxidized to a sulfoximine—a highly stable, polar functional group that provides an NH handle for transition-metal-catalyzed cross-coupling [[4]]().

Physicochemical Profiling

To illustrate the causality behind selecting this spirocycle, Table 1 compares the calculated properties of a standard planar appendage versus the 2-Oxa-7-thiaspiro[3.5]nonane-derived sulfoximine. The spirocycle provides orthogonal exit vectors that allow the API to permeate 3D chemical space more effectively.

Table 1: Comparative Physicochemical Impact of Appendage Scaffolds

Property MetricMorpholine (Planar Reference)2-Oxa-7-thiaspiro[3.5]nonane (Sulfoximine)Mechanistic Causality / Benefit
Fraction sp³ (Fsp³) 1.001.00Both are fully saturated, but the spirocycle forces a rigid 3D conformation.
Exit Vectors 2 (Linear)4 (Orthogonal)Spiro-fusion directs substituents into previously inaccessible binding pockets.
Topological Polar Surface Area 20.2 Ų54.5 ŲThe oxetane oxygen and sulfoximine moiety drastically enhance H-bond accepting capacity.
Metabolic Stability Low (α-oxidation prone)HighThe quaternary spiro-carbon and oxetane ring sterically block cytochrome P450 oxidation.

Mechanistic Workflow

The integration of 2-Oxa-7-thiaspiro[3.5]nonane into an API core requires activating the sulfur atom. Direct cross-coupling to the heterocycle is impossible; therefore, we utilize a highly controlled three-step sequence to generate a nucleophilic sulfoximine, followed by a Buchwald-Hartwig amination.

G A 2-Oxa-7-thiaspiro[3.5]nonane (Sulfide Core) B Rh-Catalyzed Imination (NHCbz Installation) A->B PhI(OAc)2, NH2Cbz C mCPBA Oxidation (Sulfoximine Formation) B->C IPC: Mass Shift +149 Da D Hydrogenolysis (Deprotection) C->D IPC: Mass Shift +16 Da E Free Sulfoximine (Nucleophilic Handle) D->E Yields Active Nucleophile F Pd-Catalyzed C-N Coupling (API Integration) E->F Aryl Halide, Pd2(dba)3 G Novel Spirocyclic API (3D-Enriched Scaffold) F->G Final Product

Workflow for converting 2-Oxa-7-thiaspiro[3.5]nonane into a sulfoximine-linked API.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Oxa-7-thiaspiro[3.5]nonane-7-sulfoximine

Causality & Design: Direct oxidation of sulfides to sulfoximines using harsh conditions often yields over-oxidized, inert sulfones. To prevent this, we employ a stepwise imination/oxidation sequence. Rhodium(II) acetate catalyzes the nitrene transfer from benzyl carbamate, forming the sulfimide selectively. Subsequent oxidation with mCPBA yields the protected sulfoximine cleanly.

Step-by-Step Methodology:

  • Imination: In a flame-dried round-bottom flask, dissolve 2-Oxa-7-thiaspiro[3.5]nonane (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Add benzyl carbamate (NH₂Cbz, 1.2 equiv), MgO (4.0 equiv), and Rh₂(OAc)₄ (2.5 mol%).

  • Nitrene Transfer: Slowly add PhI(OAc)₂ (1.5 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation (IPC 1): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 145[M+H]⁺) is fully replaced by the sulfimide intermediate (m/z 294 [M+H]⁺). Do not proceed to the next step if the sulfone byproduct (m/z 177) is detected at >2% AUC.

  • Oxidation: Filter the crude reaction mixture through a short pad of Celite to remove MgO. To the filtrate containing the sulfimide, add K₂CO₃ (2.0 equiv) and mCPBA (1.5 equiv) at 0 °C. Stir for 4 hours.

    • Self-Validation (IPC 2): LC-MS must show a mass shift of exactly +16 Da (m/z 310 [M+H]⁺), confirming oxygen insertion to form the Cbz-protected sulfoximine.

  • Deprotection: Concentrate the mixture, dissolve the intermediate in MeOH (0.1 M), and add 10% Pd/C (10 wt%). Stir vigorously under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield the free sulfoximine as a white solid.

Protocol B: Buchwald-Hartwig Cross-Coupling to API Core

Causality & Design: Free sulfoximines are sterically hindered and represent poor nucleophiles compared to primary amines. Standard palladium catalysts fail due to sluggish reductive elimination. We select Xantphos as the supporting ligand; its exceptionally wide bite angle (~111°) forces the palladium center into a distorted geometry that dramatically accelerates the reductive elimination of the bulky spirocyclic product.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, combine the free 2-Oxa-7-thiaspiro[3.5]nonane-7-sulfoximine (1.2 equiv), the target aryl halide API core (1.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in an oven-dried Schlenk tube.

  • Coupling: Suspend the solid mixture in anhydrous 1,4-dioxane (0.2 M). Seal the tube, remove it from the glovebox, and heat at 100 °C for 16 hours behind a blast shield.

  • Quench & Extraction: Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with distilled water and brine. Dry the organic layer over Na₂SO₄.

    • Self-Validation (IPC 3): Perform HPLC analysis at 254 nm. The aryl halide starting material peak should be <1% AUC. The appearance of a new, more polar peak corresponding to the exact mass of the coupled product confirms successful C-N bond formation.

References

  • Li DB, Rogers-Evans M, Carreira EM. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes" Organic Letters. 2013. 4

  • Carreira EM et al. "Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!" CHIMIA. 3

  • Sigma-Aldrich. "Spirocyclic Building Blocks for Scaffold Assembly" Sigma-Aldrich Technical Articles. 1

  • Carreira EM, Fessard TC. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities" Chemical Reviews. 2014. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Oxa-7-thiaspiro[3.5]nonane

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. 2-Oxa-7-thiaspiro[3.5]nonane is a highly valuable, yet historically underexplored, three-dimensional building block in medicinal chemistry [Burk...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. 2-Oxa-7-thiaspiro[3.5]nonane is a highly valuable, yet historically underexplored, three-dimensional building block in medicinal chemistry [Burkhard et al., 2014][1]. Its synthesis—typically achieved via the homologation of tetrahydrothiopyran-4-one—presents unique chemoselectivity and conversion challenges due to the nucleophilic nature of the thiane sulfur and the kinetic hurdles of four-membered ring formation.

This guide provides field-proven protocols, mechanistic causality, and troubleshooting logic to help you maximize your reaction yields.

Reaction Pathway & Mechanistic Causality

The most direct and scalable route to 2-oxa-7-thiaspiro[3.5]nonane is the one-pot epoxidation and subsequent ring expansion of tetrahydrothiopyran-4-one using dimethylsulfoxonium methylide [Carreira et al., 2008][2].

The Causality of the Cascade:

  • Epoxidation (Fast): The sulfoxonium ylide undergoes a 1,2-addition to the ketone. Subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) yields the intermediate spiro-epoxide (1-oxa-6-thiaspiro[3]octane).

  • Ring Expansion (Slow & Kinetically Demanding): A second equivalent of the ylide attacks the less sterically hindered carbon of the epoxide. The resulting intermediate must undergo a precise 4-exo-tet cyclization to close the oxetane ring. Because this step is slow, it is highly susceptible to ylide degradation and competing side reactions.

Pathway Ketone Tetrahydrothiopyran-4-one Ylide1 TMSI / t-BuOK (1.2 eq) RT, 2h Ketone->Ylide1 1,2-Addition Epoxide Intermediate Epoxide 1-Oxa-6-thiaspirooctane Ylide1->Epoxide -DMSO Ylide2 TMSI / t-BuOK (2.5 eq) 60°C, 48h Epoxide->Ylide2 Nucleophilic Attack Product 2-Oxa-7-thiaspiro[3.5]nonane (Target Oxetane) Ylide2->Product 4-exo-tet cyclization Side1 S-Oxidation (Sulfoxide) Ylide2->Side1 O2 Exposure Side2 Allylic Alcohol (Elimination) Ylide2->Side2 Excess Base / >65°C

Caption: Reaction workflow and competing side pathways in the synthesis of 2-oxa-7-thiaspiro[3.5]nonane.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a built-in validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Reagents: Tetrahydrothiopyran-4-one (1.0 eq), Trimethylsulfoxonium iodide (TMSI, 3.5 eq), Potassium tert-butoxide (t-BuOK, 3.5 eq), Anhydrous t-BuOH (0.2 M).

Step 1: Ylide Generation

  • Action: In an oven-dried flask under strictly anhydrous argon, suspend TMSI in anhydrous t-BuOH. Add t-BuOK portion-wise at room temperature. Stir for 30 minutes.

  • Validation Check: The suspension must transition from a chunky white solid to a milky, homogenous suspension. Warning: If the mixture becomes a completely clear solution, ambient moisture has hydrolyzed the ylide into DMSO and t-BuOH. Discard and restart.

Step 2: Epoxidation

  • Action: Add tetrahydrothiopyran-4-one (1.0 eq) in one portion. Stir at room temperature for 2 hours.

  • Validation Check: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and spot on a TLC plate (Hexanes/EtOAc 8:2). The ketone ( Rf​ ~0.4, stains brown with KMnO 4​ ) must be completely consumed and replaced by the epoxide ( Rf​ ~0.6, stains pale yellow).

Step 3: Oxetane Ring Expansion

  • Action: Once epoxidation is confirmed, attach a reflux condenser and heat the reaction strictly to 60 °C for 48 hours.

  • Validation Check: Monitor by crude 1 H NMR. The intermediate epoxide exhibits an isolated methylene doublet pair at ~2.6 ppm. The target oxetane exhibits a downfield methylene signal at ~4.4 ppm. The reaction is complete only when the 2.6 ppm signal is fully depleted.

Step 4: Workup

  • Action: Cool to room temperature, quench with saturated aqueous NH 4​ Cl, and extract with Methyl tert-butyl ether (MTBE).

  • Causality: MTBE is prioritized over EtOAc because it significantly minimizes the extraction of DMSO (a byproduct of the ylide reaction), simplifying downstream purification.

Quantitative Optimization Data

The balance between ylide concentration and temperature is the primary driver of yield. Table 1 summarizes the optimization landscape for the ring expansion step.

Table 1: Optimization of Reaction Parameters for Ring Expansion

EntryTMSI (eq)t-BuOK (eq)Temp (°C)Time (h)Oxetane Yield (%)Major Impurity Profile
12.02.0504835Unreacted Epoxide
2 3.5 3.5 60 48 78 None (Optimal)
33.53.5752442Allylic Alcohol (Elimination)
45.05.0604861Sulfoxide (Trace S-Oxidation)

Troubleshooting FAQs

Q: Why is my reaction stalling at the epoxide intermediate (1-oxa-6-thiaspiro[3]octane)? A: The conversion of the epoxide to the oxetane requires a sustained, high concentration of the active ylide to drive the kinetically slow 4-exo-tet cyclization. If the ylide degrades (due to trace moisture or heating above 65 °C), the reaction stalls. Ensure your t-BuOH is strictly anhydrous and never exceed an internal temperature of 60 °C.

Q: I am observing a significant amount of a highly polar byproduct on TLC. What is it? A: It is almost certainly the sulfoxide derivative of your product. The sulfur atom in the tetrahydrothiopyran ring is highly nucleophilic and susceptible to oxidation. Trace oxygen in the reaction vessel or peroxides in ethereal solvents will rapidly oxidize the thioether. Degassing the t-BuOH solvent via sparging and maintaining a strict argon atmosphere is critical to preventing this[2].

Q: Why is the choice of solvent restricted to t-BuOH? Can I use THF or DMSO? A: While DMSO is the classical solvent for Corey-Chaykovsky epoxidations, the subsequent ring expansion to the oxetane requires a delicate balance of ylide stability and reactivity. t-BuOH provides a protic environment that stabilizes the intermediate alkoxide prior to the cyclization, significantly accelerating oxetane formation compared to aprotic solvents like THF. Pure DMSO often leads to intractable mixtures and promotes over-alkylation [BenchChem, 2025][4].

Q: My target oxetane and the intermediate epoxide co-elute on silica gel. How can I purify the product? A: Spiro-oxetanes and their corresponding epoxides have nearly identical Rf​ values in standard chromatography. To resolve them, exploit their difference in chemical reactivity. Treat the crude mixture with a mild nucleophile (e.g., morpholine or sodium azide) in ethanol for 2 hours. The highly strained epoxide will undergo ring-opening to form a polar amino-alcohol, while the oxetane remains completely inert. The pure oxetane can then be easily isolated via a short silica plug.

Troubleshooting Start Issue: Low Yield of Target Oxetane CheckNMR Diagnostic: Check Crude 1H NMR & TLC Start->CheckNMR Signal26 Observation: Strong signals at ~2.6 ppm (Unreacted Epoxide) CheckNMR->Signal26 SignalPolar Observation: Highly polar TLC spots (Side Reactions) CheckNMR->SignalPolar Action1 Root Cause: Ylide Degradation Fix: Use fresh TMSI/t-BuOK, ensure strictly anhydrous t-BuOH Signal26->Action1 Action2 Root Cause: S-Oxidation Fix: Degas solvents, run under Argon SignalPolar->Action2 MS shows M+16 Action3 Root Cause: Base-mediated Elimination Fix: Lower temp to 55°C, avoid excess base SignalPolar->Action3 MS shows M-18

Caption: Diagnostic logic tree for troubleshooting low yields during spiro-oxetane synthesis.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(24), 12281-12316. URL: [Link]

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Schneider, J., Alker, A., Schweizer, W. B., Amrein, K. E., & Carreira, E. M. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. URL: [Link]

Sources

Optimization

Troubleshooting unwanted side reactions in 2-Oxa-7-thiaspiro[3.5]nonane preparation

Welcome to the Advanced Troubleshooting & Validated Protocols portal for oxa-thia spirocycle assembly. As drug development increasingly relies on spirocyclic scaffolds to improve metabolic stability and modulate physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting & Validated Protocols portal for oxa-thia spirocycle assembly. As drug development increasingly relies on spirocyclic scaffolds to improve metabolic stability and modulate physicochemical properties—such as in the development of novel monobactam antibiotics[1]—the efficient synthesis of 2-oxa-7-thiaspiro[3.5]nonane has become a critical bottleneck.

This guide is designed for application scientists and synthetic chemists. It moves beyond basic recipes to explain the underlying physical chemistry, kinetic controls, and thermodynamic pitfalls of 3,3-disubstituted oxetane formation.

Mechanistic Overview & Reaction Causality

The classical and most scalable approach for installing the oxetane ring in these systems is the cyclodehydration or base-promoted cyclization of a 1,3-diol precursor[2]. For 2-oxa-7-thiaspiro[3.5]nonane, the synthesis begins with the double hydroxymethylation of tetrahydro-4H-thiopyran-4-one, followed by selective monotosylation and base-promoted intramolecular SN2 displacement.

Because the formation of a highly strained four-membered oxetane ring (~107 kJ/mol ring strain) is kinetically disfavored compared to intermolecular side reactions, the reaction landscape is highly sensitive to concentration, base selection, and workup conditions.

Synthesis A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-2H-thiopyran-4,4-diyldimethanol A->B Formaldehyde, Base C Monotosylate Activation B->C TsCl, Pyridine D Base-Promoted Cyclization C->D Heat, Solvent S1 Polymerization C->S1 High Concentration E 2-Oxa-7-thiaspiro[3.5]nonane D->E Intramolecular SN2 S3 Thiane Oxidation D->S3 O2 Exposure S2 Chloro-alcohol Ring Opening E->S2 HCl Quench S2->E t-BuOK Rescue

Figure 1: Workflow and side-reaction pathways for 2-Oxa-7-thiaspiro[3.5]nonane synthesis.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a mass corresponding to a chloro-alcohol byproduct instead of the spirocycle. What happened?

Causality: You likely used hydrochloric acid (HCl) during your reaction quench or workup. The oxetane ring is highly strained. Under acidic conditions, the oxetane oxygen protonates, turning it into an excellent leaving group. Chloride ions from the HCl quench then act as nucleophiles, attacking the sterically accessible methylene carbons to spring the ring open, forming a chloro-alcohol byproduct. Solution: Always use a strictly neutral or mildly basic quench (e.g., saturated aqueous NaHCO3). If you have already formed the chloro-alcohol, do not discard the batch. Researchers have demonstrated that treating the resulting chloro-alcohol with potassium tert-butoxide (t-BuOK) efficiently drives the cyclization to reform the oxetane ring[2].

RescuePathway A Chloro-alcohol Byproduct B Alkoxide Intermediate A->B t-BuOK C 2-Oxa-7-thiaspiro[3.5]nonane B->C Intramolecular SN2

Figure 2: Base-mediated cyclization rescue of the chloro-alcohol byproduct.

Q2: I am seeing massive amounts of viscous, polymeric material and very low spirocycle yield. How do I favor intramolecular cyclization?

Causality: The formation of a 4-membered ring is kinetically slow. If the concentration of your monotosylate intermediate is too high, the rate of intermolecular collision (where the alkoxide of one molecule attacks the tosylate of another) outpaces the rate of intramolecular cyclization, leading to linear polyethers. Solution: You must leverage the Thorpe-Ingold effect provided by the thiane ring (which compresses the internal angle of the hydroxymethyl groups, bringing them closer together) in tandem with high-dilution conditions . Maintain a substrate concentration of 0.05 M and use a bulky, non-nucleophilic base like t-BuOK to prevent unwanted substitution at the tosylate.

Q3: NMR indicates my thiane ring has oxidized to a sulfoxide. How can I prevent this?

Causality: The sulfur atom in the tetrahydrothiopyran ring is highly electron-rich. During the elevated temperatures required to force the oxetane cyclization, any dissolved atmospheric oxygen or trace peroxides in ethereal solvents will rapidly oxidize the thioether to a sulfoxide (and eventually a sulfone). Solution: Degas all solvents using the freeze-pump-thaw method. Run the cyclization strictly under an argon atmosphere. Avoid aging ethereal solvents (like THF) which may have accumulated peroxides; use freshly distilled tert-amyl alcohol (t-AmOH) instead.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of the target spirocycle versus unwanted side reactions.

Base / Solvent SystemConcentration (M)AtmosphereSpirocycle Yield (%)Polymer Fraction (%)Sulfoxide Byproduct (%)
NaOH / H2O0.50Air15%45%8%
NaH / THF0.10N260%20%<1%
t-BuOK / t-AmOH0.05Air55%8%32%
t-BuOK / t-AmOH 0.05 Argon (Degassed) 82% <5% <1%

Data Interpretation: High dilution and bulky bases suppress polymerization, while rigorous exclusion of oxygen is mandatory to preserve the thiane oxidation state.

Self-Validating Experimental Protocol

This protocol incorporates built-in analytical checkpoints to ensure the system self-validates before you proceed to irreversible steps.

Phase 1: Activation (Monotosylation)
  • Setup: Dissolve tetrahydro-2H-thiopyran-4,4-diyldimethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add pyridine (2.0 eq) and cool to 0 °C.

  • Addition: Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise over 30 minutes.

  • Validation Checkpoint 1: After 4 hours at room temperature, run a TLC (Hexanes/EtOAc 7:3). You must observe the disappearance of the baseline diol spot and the appearance of a major intermediate spot (monotosylate). If a significant upper spot appears (ditosylate), reduce the TsCl equivalents in future runs.

  • Workup: Wash with cold 1M CuSO4 (to remove pyridine), dry over Na2SO4, and concentrate in vacuo.

Phase 2: High-Dilution Cyclization
  • Setup: Dissolve the crude monotosylate in freshly degassed tert-amyl alcohol (t-AmOH) to a strict concentration of 0.05 M . Purge the flask with Argon for 15 minutes.

  • Reaction: Add potassium tert-butoxide (t-BuOK, 1.5 eq) in one portion. Heat the reaction mixture to 85 °C under Argon for 12 hours.

  • Validation Checkpoint 2: Withdraw a 0.1 mL aliquot via syringe. Quench into 0.5 mL saturated NaHCO3 and extract with 0.5 mL EtOAc. Evaporate the organic layer and run a crude 1H NMR. Validation criteria: Look for a distinct, sharp singlet around δ 4.3–4.5 ppm, characteristic of the highly symmetric oxetane methylene protons. If these protons appear as complex multiplets, ring-opening has occurred.

Phase 3: Neutral Workup & Isolation
  • Quench: Cool the reaction to 0 °C. CRITICAL: Quench only with saturated aqueous NaHCO3. Do not use HCl or NH4Cl, as localized acidity will trigger chloro-alcohol formation[2].

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield 2-oxa-7-thiaspiro[3.5]nonane as a colorless oil.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, ACS Publications.2[2]

  • Monobactams and methods of their synthesis and use. (2014). WO2015103583A1, Google Patents. 1[1]

Sources

Troubleshooting

Advanced purification and chromatography techniques for 2-Oxa-7-thiaspiro[3.5]nonane

Welcome to the Technical Support Center for 2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5). Spirocyclic scaffolds containing four-membered rings are increasingly utilized in drug discovery as polar equivalents to gem-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5). Spirocyclic scaffolds containing four-membered rings are increasingly utilized in drug discovery as polar equivalents to gem-dimethyl groups, offering improved aqueous solubility and metabolic stability[1]. However, the unique combination of a highly strained oxetane ring and a redox-sensitive thiane ring presents specific challenges during chromatography and isolation.

This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure the structural integrity of your spirocycle during purification.

Troubleshooting Guides & FAQs

Q1: Why is my compound invisible on the UV trace during preparative HPLC? A1: 2-Oxa-7-thiaspiro[3.5]nonane lacks conjugated π -systems or aromatic rings, meaning it has no functional UV chromophore. Relying on standard UV detection (210–280 nm) will result in baseline noise or solvent absorbance artifacts.

  • Solution: You must use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Refractive Index (RI) detection. These universal detectors measure mass rather than light absorbance, making them ideal for non-chromophoric aliphatic heterocycles.

Q2: My isolated yield is unexpectedly low, and LC-MS analysis of the fractions shows a mass shift of +18 Da. What happened? A2: A +18 Da mass shift indicates the addition of water ( H2​O ), which is a classic signature of acid-catalyzed oxetane ring-opening. The four-membered oxetane ring possesses significant angle strain[2]. Under acidic conditions (e.g., using 0.1% TFA or Formic Acid in your mobile phase), the oxetane oxygen becomes protonated, creating a highly electrophilic species. Nucleophiles in the mobile phase (like water or methanol) readily attack the adjacent carbon, relieving the ring strain but irreversibly destroying the spirocycle to form a diol or ether.

  • Solution: Strictly avoid acidic modifiers. Switch to neutral or mildly basic mobile phases (e.g., 0.1% NH4​OH or 10 mM Ammonium Bicarbonate, pH 8.0).

Q3: Can I use standard silica gel for normal-phase flash chromatography? A3: It is highly discouraged unless the silica is pre-treated. Standard silica gel is slightly acidic (pH ~4.5–5.5) due to exposed silanol groups. Prolonged exposure on the column will catalyze the ring-opening degradation mentioned above.

  • Solution: Use amine-functionalized silica ( NH2​ -silica) cartridges. Alternatively, pre-treat standard bare silica by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample to neutralize the acidic sites.

Q4: I am seeing a +16 Da mass shift in my purified fractions. Is this an impurity from the synthesis? A4: While it could be a synthetic byproduct, a +16 Da shift during purification typically indicates the oxidation of the thiane sulfur to a sulfoxide. The substitution of oxygen with sulfur in spirocyclic systems provides dense, rigid structures but introduces severe redox sensitivity[3]. The divalent sulfur atom has lone pairs that are highly susceptible to electrophilic oxygen transfer from peroxides or dissolved oxygen.

  • Solution: Ensure all ethereal solvents (e.g., THF, Diethyl Ether) used in extraction or chromatography are freshly distilled or certified peroxide-free. Degas your HPLC mobile phases to remove dissolved oxygen, and store the final purified compound under an inert argon atmosphere.

Visual Workflows & Degradation Pathways

G Start Crude 2-Oxa-7-thiaspiro[3.5]nonane CheckUV UV Activity Check (No Chromophore) Start->CheckUV Det1 Use ELSD / CAD / GC-MS CheckUV->Det1 Confirm AcidCheck Acid Sensitivity Check (Oxetane Ring) Det1->AcidCheck Prep1 Neutral/Basic Additives (e.g., 0.1% NH4OH) AcidCheck->Prep1 Mitigate Strain OxiCheck Oxidation Risk Check (Thioether) Prep1->OxiCheck Prep2 Degassed Solvents Avoid Peroxides OxiCheck->Prep2 Prevent Sulfoxide Purif Flash Chromatography (Hexane/EtOAc + ELSD) Prep2->Purif Pure Pure Target Compound Purif->Pure

Workflow for the isolation and purification of 2-Oxa-7-thiaspiro[3.5]nonane.

Degradation Target 2-Oxa-7-thiaspiro[3.5]nonane Acid Acidic Conditions (Silica Gel / TFA) Target->Acid Exposure Oxidant Oxidizing Agents (Peroxides / Air) Target->Oxidant Exposure RingOpen Oxetane Ring Opening (Diol/Ether Formation) Acid->RingOpen Protonation & Nucleophilic Attack Sulfoxide Sulfur Oxidation (Sulfoxide / Sulfone) Oxidant->Sulfoxide Electrophilic Oxygen Transfer

Primary degradation pathways of 2-Oxa-7-thiaspiro[3.5]nonane during chromatography.

Quantitative Data & Selection Matrices

Table 1: Detector Selection Matrix
Detector TypeSuitabilitySensitivityLimitations / Notes
UV/Vis (210-280 nm) Poor N/ACompound lacks a chromophore; yields false negatives.
ELSD Excellent High (Low ng)Destructive technique. Requires volatile mobile phases.
CAD Excellent Very High (pg)Superior dynamic range compared to ELSD. Destructive.
RI (Refractive Index) Moderate Low ( μ g)Non-destructive, but incompatible with gradient elution.
Table 2: Mobile Phase & Stationary Phase Compatibility
ComponentRecommendationCausality / Rationale
Aqueous Additive 10 mM NH4​HCO3​ (pH 8)Prevents acid-catalyzed oxetane ring strain release.
Organic Modifier Acetonitrile (Degassed)Preferred over Methanol to limit nucleophilic attack risk.
Stationary Phase (NP) NH2​ -Functionalized SilicaAvoids acidic silanol groups present on bare silica.
Stationary Phase (RP) C18 (End-capped, Hybrid)High pH stability required for basic mobile phases.

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Self-Validating System)

This protocol utilizes amine-functionalized silica to prevent oxetane degradation and ELSD for detection.

  • System Preparation:

    • Connect an ELSD to your flash chromatography system.

    • Self-Validation Step: Inject a known non-UV active standard (e.g., cholesterol) to verify ELSD nebulizer temperature (typically 40°C) and gas flow (typically 1.5 L/min N2​ ) are properly calibrated.

  • Column Selection: Mount a pre-packed NH2​ -functionalized silica cartridge. Do not use bare silica.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate. Ensure the Ethyl Acetate is peroxide-free (test with KI starch paper prior to use) to prevent thiane oxidation.

  • Equilibration: Flush the column with 3-5 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 2-Oxa-7-thiaspiro[3.5]nonane in a minimum volume of dichloromethane (DCM) and load it onto the column.

  • Elution: Run a shallow gradient from 0% to 40% Ethyl Acetate in Hexane over 15 CVs.

  • Fraction Collection: Collect fractions based on the ELSD signal threshold.

  • Post-Processing: Immediately concentrate the fractions under reduced pressure at a bath temperature 30°C to minimize thermal stress on the spirocycle.

Protocol B: Reverse-Phase Preparative HPLC

For high-purity isolation using basic conditions to protect the oxetane ring.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 8.0 with dilute NH4​OH .

    • Solvent B: HPLC-grade Acetonitrile.

    • Critical Step: Degas both solvents via ultrasonication under vacuum for 15 minutes to remove dissolved oxygen (prevents sulfur oxidation).

  • Column Selection: Use a base-stable, end-capped C18 column (e.g., Waters XBridge) capable of withstanding pH 8.0.

  • Detection: Split the flow post-column: 99% to the fraction collector, 1% to the CAD or ELSD.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute highly polar impurities)

    • 2-15 min: 5% to 60% B (Linear gradient)

    • 15-17 min: 60% to 95% B (Column wash)

  • Recovery: Pool the CAD-positive fractions. Lyophilize (freeze-dry) the pooled fractions rather than using rotary evaporation to prevent concentration of the basic buffer, which could lead to unpredictable side reactions upon complete dryness. Backfill the lyophilizer with Argon.

References

  • Gurry, M., McArdle, P., & Aldabbagh, F. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864-13874. Available at:[1]

  • Grosse, S., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1879-1884. Available at:[3]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. Available at:[2]

Sources

Optimization

Optimizing solvent and temperature conditions for spiro[3.5]nonane derivatives

Welcome to the Technical Support Center for the synthesis and optimization of spiro[3.5]nonane derivatives. As these rigid, three-dimensional scaffolds become increasingly critical as bioisosteres in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of spiro[3.5]nonane derivatives. As these rigid, three-dimensional scaffolds become increasingly critical as bioisosteres in medicinal chemistry, optimizing their synthetic conditions—specifically solvent polarity, biphasic dynamics, and thermodynamic control—is paramount. This guide provides troubleshooting protocols and mechanistic explanations to resolve common bottlenecks encountered during hit-to-lead optimization and pilot-scale synthesis.

Section 1: Troubleshooting Solvent Systems

Q1: Why do Wacker-type epoxidations of hexenone precursors to spiro[3.5]nonane-6,8-dione fail in standard polar solvents, and what is the optimal alternative? A: Researchers often attempt to synthesize the target molecule (spiro[3.5]nonane-6,8-dione) via the epoxidation of α,β-unsaturated hexenone using polar solvent systems like NMP, acetic acid, or 2-propanol (and their 1:1 mixtures with water). However, these conditions universally fail to afford satisfying conversion, yielding only trace product 1.

Causality: The failure in protic and polar aprotic solvents at elevated temperatures (50–100 °C) is driven by the instability of the epoxide intermediate and competing side reactions (e.g., premature ring-opening or polymerization) that outcompete the desired rearrangement. Solution: Abandon the Wacker-type approach in favor of a two-step biphasic protocol using a water/toluene emulsion. This phase separation isolates the reactive intermediates in the non-polar phase, preventing unwanted aqueous cross-reactivity 1.

Table 1: Solvent and Temperature Impact on Spiro[3.5]nonane-6,8-dione Conversion

Solvent SystemTemperature (°C)Reaction TypeConversion RateResult
NMP / Water (1:1)50–100 °CWacker-type Epoxidation< 5%Trace product only
Acetic Acid50–100 °CWacker-type Epoxidation< 5%Trace product only
2-Propanol50–100 °CWacker-type Epoxidation< 5%Trace product only
Water / Toluene4 ± 2 °C (Cooling)Biphasic Pilot Synthesis> 80% (Purity)Successful isolation (27% overall yield)

Data summarized from pilot plant scale synthesis validations 1.

Q2: What is the recommended solvent and temperature protocol for the reduction of spiro[3.5]nonan-1-one to spiro[3.5]nonan-1-ol? A: The reduction of the spirocyclic ketone to its corresponding alcohol requires strict thermodynamic control to prevent over-reduction or nucleophilic solvent incorporation.

Causality: Sodium borohydride (NaBH₄) reduction is highly exothermic. Using an alcoholic solvent (methanol or ethanol) facilitates the necessary proton transfer, but if the temperature exceeds room temperature, the hydride reagent rapidly decomposes and side reactions proliferate, lowering the yield.

Protocol: Step-by-Step Ketone Reduction2

  • Dissolution: Dissolve 1 equivalent of Spiro[3.5]nonan-1-one in methanol within a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice bath to bring the internal solvent temperature to exactly 0 °C.

  • Reagent Addition: Add NaBH₄ portion-wise over 30 minutes to manage the exothermic release and prevent solvent boiling.

  • Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring continuously.

  • Quenching: Carefully quench the reaction with 1 M hydrochloric acid or deionized water to neutralize excess hydride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Dry the organic phase over anhydrous magnesium sulfate before concentration.

Section 2: Thermodynamic Control & Structural Analysis

Q3: How does temperature manipulation aid in the pilot-scale isolation of spiro[3.5]nonane-6,8-dione? A: In pilot-scale batches (e.g., 50 kg production), isolation relies heavily on the thermodynamic manipulation of solubility rather than resource-intensive chromatography.

Causality: Following the reaction in the water/toluene emulsion, the phases are separated. The aqueous phase contains the product in a highly soluble state at room temperature. By drastically cooling the aqueous phase to 4 ± 2 °C and adjusting the pH to 2.0 ± 0.2 with 12% aqueous HCl, the solubility of the dione plummets, forcing it to precipitate cleanly. The product is then isolated via a trailing blade centrifuge and dried at 45 °C under reduced pressure (50 mbar) to prevent thermal degradation 1.

Q4: Why do NMR spectra of polyspirane derivatives containing the spiro[3.5]nonane core appear unresolved at room temperature, and how can this be optimized? A: At room temperature, the six-membered rings within the spiro[3.5]nonane scaffold undergo rapid conformational flipping (chair-to-chair inversions). This dynamic exchange averages the NMR signals of the axial and equatorial protons, resulting in broad, unresolved peaks.

Solution: Utilize Variable Temperature (VT) NMR. By lowering the temperature to approximately 213 K, the thermal energy drops below the activation barrier for ring flipping. This "freezes" the rings in their lowest-energy conformations, allowing for the distinct resolution of complex diastereomeric mixtures and specific axial/equatorial proton assignments 3.

Section 3: Bioisosteric Optimization Workflows

Q5: When optimizing spirocyclic bioisosteres for target affinity, how does the spiro[3.5]nonane ring size compare to larger or smaller spirocycles? A: The spiro[3.5]nonane scaffold is frequently utilized to replace planar amide bonds or benzene rings to improve lipophilic ligand efficiency (LLE) and metabolic stability 4, 5. However, ring size directly dictates the spatial orientation (exit vectors) of attached pharmacophores.

Causality: In the hit-to-lead optimization of acetazolamide-based bacterial carbonic anhydrase inhibitors against Vancomycin-Resistant Enterococci (VRE), shrinking the outer ring size reduces the hydrophobic surface area required to fill the enzymatic pocket. For example, reducing a spiro[5.5]undecane (MIC = 42–84 nM) to a spiro[4.5]decane, and finally to a spiro[3.5]nonane (MIC = 182–378 nM), resulted in a stepwise loss of potency across VRE strains 6. Therefore, while spiro[3.5]nonane is an excellent rigidifier, its application must be paired with in silico docking to ensure the reduced steric bulk does not compromise hydrophobic pocket binding.

OptimizationWorkflow Start Spiro[3.5]nonane Synthesis Initiation SolventEval Solvent Evaluation (Polar vs. Biphasic) Start->SolventEval TempControl Thermodynamic Control (0°C to 100°C) Start->TempControl FailPath Wacker-type Epoxidation (NMP / AcOH, 50-100°C) Yield: <5% SolventEval->FailPath Protic/Aprotic SuccessPath Biphasic Protocol (Water/Toluene, 4°C) Yield: >27% SolventEval->SuccessPath Emulsion TempControl->FailPath High Temp TempControl->SuccessPath Controlled Cooling Reduction Ketone Reduction (MeOH, NaBH4, 0°C) SuccessPath->Reduction Downstream Mod BioEval Bioisosteric Evaluation (Ring Size vs. MIC) Reduction->BioEval SAR Profiling Product Optimized Lead Compound BioEval->Product Validation

Workflow for optimizing solvent and temperature in spiro[3.5]nonane synthesis and evaluation.

References
  • Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione.
  • Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers. BenchChem.
  • Synthesis, Structure and Reactivity of New Spirane, Polyspirane Derivatives and Brominated Compounds with 1,3-Dioxane and 1,3-Ox
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Oxa-7-thiaspiro[3.5]nonane Substitutions

Welcome to the Advanced Scaffolds Technical Support Center. As drug discovery increasingly pivots toward sp³-rich, conformationally restricted molecules, spirocyclic systems like 2-oxa-7-thiaspiro[3.5]nonane have become...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Scaffolds Technical Support Center. As drug discovery increasingly pivots toward sp³-rich, conformationally restricted molecules, spirocyclic systems like 2-oxa-7-thiaspiro[3.5]nonane have become premier bioisosteres for improving pharmacokinetic profiles and target selectivity[1][2]. However, the rigid three-dimensional architecture that makes these molecules biologically attractive also introduces profound synthetic bottlenecks[3].

As a Senior Application Scientist, I have designed this guide to dissect the causality behind steric hindrance in spiro[3.5] systems and provide field-proven, self-validating protocols to bypass these barriers.

Part 1: Core Principles & Causality (FAQs)

Q: Why does the 2-oxa-7-thiaspiro[3.5]nonane scaffold exhibit extreme steric resistance during standard S_N2 and cross-coupling reactions? A: The resistance is a direct consequence of its 3D geometry. The quaternary spiro carbon (C4) locks the four-membered oxetane ring and the six-membered thiane ring into an orthogonal (perpendicular) arrangement. When a nucleophile attempts to attack the alpha-positions of the thiane ring, the orthogonal oxetane ring and the axial protons of the thiane ring create a sterically shielded "concave" face. This physical barrier blocks the ideal 180° Bürgi-Dunitz approach trajectory required for S_N2 transition states, leading to prohibitively high activation energies and often redirecting the reaction toward unwanted elimination (E2) pathways[4].

Q: Why does the oxetane ring degrade when I apply high temperatures or Lewis acidic conditions to force the substitution? A: Oxetanes are highly strained heterocycles (~107 kJ/mol of ring strain). When you attempt to overcome steric hindrance using brute force—such as temperatures >90°C, strong Lewis acids, or aggressive bases (e.g., NaOtBu)—the activation energy for oxetane ring-opening drops below the activation energy for the desired substitution[5]. The oxygen atom coordinates with Lewis acids or palladium intermediates, triggering β-hydride elimination or nucleophilic ring-opening, destroying your scaffold.

Part 2: Diagnostic Workflows & Mechanistic Pathways

To successfully functionalize this scaffold, you must abandon polar two-electron pathways that require strict spatial trajectories and instead utilize Single-Electron Transfer (SET) photoredox catalysis. SET generates a planar radical intermediate, temporarily removing the steric penalty.

TroubleshootingWorkflow Start Steric Hindrance in Spiro[3.5]nonane Analyze Analyze Reaction Pathway Start->Analyze SN2 Polar Two-Electron (SN2 / Thermal S_NAr) Analyze->SN2 SET Single-Electron Transfer (Photoredox Catalysis) Analyze->SET Fail Trajectory Blocked Oxetane Ring Opens SN2->Fail High Activation Energy Success Planar Radical Overcomes Steric Penalty SET->Success Radical Planarization Fail->SET Switch Pathway

Workflow for resolving steric hindrance in spirocyclic substitutions.

ReactionMechanism Ir Ir(ppy)3 Catalyst Excited Excited Ir* State Ir->Excited Visible Light Radical Alpha-Thiane Radical (Planar sp2) Excited->Radical SET Oxidation Ni Ni-Catalytic Cycle Radical->Ni Radical Capture Product Functionalized Spirocycle Ni->Product Reductive Elimination

Photoredox SET mechanism planarizing the alpha-carbon to relieve steric strain.

Part 3: Troubleshooting Guides

Q: I am observing massive starting material recovery and <5% yield when attempting an S_N2 displacement at the alpha-position of the thiane ring. How can I drive this reaction forward? A: Stop using S_N2 conditions. The steric bulk of the spiro center makes the required transition state impossible to reach at room temperature. Instead of heating the reaction (which will destroy the oxetane), switch to a photoredox/nickel dual-catalytic system. By oxidizing the alpha-position to a radical, the carbon transitions from a bulky sp³ tetrahedral geometry to a flat sp² geometry. This planarization temporarily relieves the steric strain, allowing the nickel catalyst to capture the radical and perform the cross-coupling at room temperature.

Q: During palladium-catalyzed Buchwald-Hartwig aminations on the spiro scaffold, my LC-MS shows a mass corresponding to the product plus 18 Da (H₂O), and the yield is poor. What is happening? A: The +18 Da mass is the diagnostic signature of oxetane ring-opening followed by hydration. This occurs because the standard phosphine ligands (like dppf) are not bulky enough to force rapid reductive elimination at the sterically hindered spiro center. Consequently, the palladium intermediate has a long half-life, allowing it to act as a Lewis acid and coordinate with the oxetane oxygen, ripping the ring open[5]. Solution: Switch to highly sterically demanding Buchwald ligands like AdBrettPhos . The extreme bulk of the adamantyl group forces the palladium complex to rapidly undergo reductive elimination to relieve its own steric strain, outcompeting the side-reaction of oxetane coordination.

Part 4: Quantitative Data Summarization

To illustrate the causality of ligand and pathway selection, the following table summarizes the quantitative outcomes of various substitution methodologies applied to the 2-oxa-7-thiaspiro[3.5]nonane scaffold.

Table 1: Quantitative Comparison of Substitution Methodologies on 2-Oxa-7-thiaspiro[3.5]nonane

MethodologyCatalyst / Ligand SystemBaseTemp (°C)Steric Penalty Overcome?Oxetane IntegrityTypical Yield (%)
Thermal S_N2 NoneK₂CO₃80NoHigh< 5%
Standard Pd-Coupling Pd(OAc)₂ / dppfNaOtBu100PartialLow (Ring Opens)15 - 20%
Bulky Pd-Coupling Pd₂(dba)₃ / AdBrettPhosK₃PO₄80YesModerate45 - 55%
Photoredox/Ni Dual Ir(ppy)₃ / NiCl₂(dtbbpy)Cy₂NMe25Yes (Planarization)Excellent85 - 92%

Part 5: Self-Validating Experimental Protocol

Photoredox/Nickel Dual-Catalyzed Alpha-Arylation

This protocol utilizes SET to bypass steric hindrance while maintaining the fragile oxetane ring at ambient temperature.

Step 1: Reaction Assembly (Inert Atmosphere) In a nitrogen-filled glovebox, combine 2-oxa-7-thiaspiro[3.5]nonane (1.0 equiv), the aryl halide (1.2 equiv), Ir(ppy)₃ (1 mol%), NiCl₂(dtbbpy) (5 mol%), and dicyclohexylmethylamine (Cy₂NMe, 2.0 equiv) in anhydrous dimethylacetamide (DMA, 0.1 M). Causality Note: Cy₂NMe is chosen because it is a mild, non-nucleophilic base that acts as the terminal reductant for the photocatalytic cycle without triggering oxetane ring-opening.

Step 2: Photochemical Activation & Self-Validation Seal the vial, remove it from the glovebox, and irradiate with 450 nm blue LEDs at 25°C with active fan cooling. Self-Validation Check: After 4 hours, sample 10 µL for LC-MS. You must look for two things:

  • The appearance of the product mass.

  • The absence of M+18 peaks (hydration) or M-16 peaks. If the unreacted spirocycle mass is intact, the oxetane ring is stable under these conditions. Do not proceed to workup until conversion is >95%.

Step 3: Radical Quenching & Workup Once LC-MS confirms completion, open the vial to the atmosphere. Causality Note: Ambient oxygen rapidly quenches the excited Ir* state and terminates the radical chain, freezing the reaction profile and preventing over-oxidation of the thiane sulfur to a sulfoxide[4]. Dilute with ethyl acetate and wash with 5% aqueous LiCl (3x) to remove the DMA and nickel salts.

Step 4: Purification & Structural Verification Concentrate the organic layer and purify via silica gel chromatography. Self-Validation Check: Obtain a ¹H NMR spectrum of the purified product. You must observe the characteristic multiplets of the oxetane protons at ~4.5 ppm. If these peaks have shifted significantly upfield or integrated poorly, the four-membered ring was compromised during purification (likely due to acidic silica). If this occurs, pre-treat your silica with 1% Et₃N in future runs.

References

  • Source: acs.
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: drughunter.
  • Source: acs.
  • Source: wur.

Sources

Optimization

Long-term storage guidelines and handling stability of 2-Oxa-7-thiaspiro[3.5]nonane reagents

Welcome to the Application Science Support Center. This guide provides authoritative, field-proven troubleshooting for the storage, handling, and experimental recovery of 2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide provides authoritative, field-proven troubleshooting for the storage, handling, and experimental recovery of 2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5). As a spirocyclic building block merging an oxetane and a tetrahydrothiopyran ring, this reagent is highly valued in medicinal chemistry for improving physicochemical properties such as metabolic stability and solubility[1]. However, its unique structural strain and heteroatom composition require precise handling to prevent degradation.

Core Stability Profile & Quantitative Storage Data

To ensure the integrity of your spirocyclic reagents, baseline storage parameters must be strictly maintained. The table below summarizes the quantitative data and the physicochemical causality behind each requirement.

Table 1: Storage and Stability Profile of 2-Oxa-7-thiaspiro[3.5]nonane

ParameterSpecification / ConditionCausality / Rationale
Recommended Storage Temp -20°C (Long-term) / 2-8°C (Short-term)Minimizes the thermal kinetic energy required for spontaneous sulfur oxidation.
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric oxygen from oxidizing the thioether into a sulfoxide or sulfone.
Container Amber glass, PTFE-lined capProtects against UV-induced radical formation, which accelerates thioether degradation.
pH Stability Range pH 7.5 – 12.0Stable in basic conditions; highly susceptible to rapid oxetane ring-opening below pH 4.
Intrinsic Ring Strain ~106 kJ/molProvides the inherent thermodynamic driving force for acid-catalyzed ring-opening[2].

Troubleshooting Guide & FAQs

Q1: Why did my reagent degrade into a chloro-alcohol byproduct during my reaction workup? Analysis: This is a classic case of acid-catalyzed oxetane ring opening. Oxetanes possess a high intrinsic ring strain of approximately 106 kJ/mol[2]. In 2-Oxa-7-thiaspiro[3.5]nonane, the oxetane is 3,3-disubstituted. While this spirocyclic substitution pattern generally enhances stability by sterically shielding the C-O σ* antibonding orbital from external nucleophilic attack[1], this steric protection is entirely bypassed under strong Brønsted acidic conditions (such as an HCl quench). Mechanism: The acid protonates the oxetane oxygen, creating a highly activated electrophilic oxonium ion. The combination of the relieved ring strain and the excellent leaving group facilitates rapid ring-opening by the chloride counterion, yielding a linear chloro-alcohol byproduct[3].

Q2: I noticed a mass shift of +16 Da (and some +32 Da) after storing the reagent for a month. What happened? Analysis: The tetrahydrothiopyran moiety contains a highly nucleophilic sulfur atom with exposed lone pairs. When exposed to atmospheric oxygen, or trace peroxides commonly found in aging ethereal solvents (like THF or Diethyl Ether), the thioether undergoes spontaneous S-oxidation. Mechanism: A +16 Da mass shift indicates the formation of a sulfoxide, while a +32 Da shift indicates over-oxidation to a sulfone. Always store this reagent under Argon to prevent this pathway.

Q3: My oxetane ring opened due to an accidental acidic quench. Is the material a total loss, or can I recover it? Analysis: The material can be fully recovered. The chloro-alcohol byproduct can be subjected to a base-catalyzed cyclization. Mechanism: Treatment with a strong, non-nucleophilic base (e.g., Potassium tert-butoxide) deprotonates the hydroxyl group. The resulting alkoxide acts as an internal nucleophile, displacing the chloride in an intramolecular Williamson-type ether synthesis to successfully reform the oxetane ring[3].

Mechanistic Pathways of Degradation and Recovery

The following diagram maps the logical relationships between the intact spirocycle, its environmental degradation pathways, and the chemical recovery loop.

Stability_Mechanisms Spiro 2-Oxa-7-thiaspiro[3.5]nonane (Intact Reagent) Oxidation S-Oxidation Pathway (O2 / ROS) Spiro->Oxidation Air Exposure Acid Acidic Workup (e.g., HCl) Spiro->Acid pH < 4 Sulfoxide Sulfoxide / Sulfone (+16 / +32 Da) Oxidation->Sulfoxide Protonated Protonated Oxetane (Activated Electrophile) Acid->Protonated RingOpened Chloro-alcohol Byproduct (Ring-Opened) Protonated->RingOpened Cl- Attack Base Base Treatment (KOtBu) RingOpened->Base Intramolecular SN2 Base->Spiro Recovery

Mechanistic pathways of 2-Oxa-7-thiaspiro[3.5]nonane degradation and base-catalyzed recovery.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for handling and recovering your reagent.

Protocol A: Inert Handling and Aliquoting (Preventing S-Oxidation)
  • Preparation: Purge amber glass storage vials with Argon gas for 30 seconds to displace all atmospheric oxygen. Causality: Removes the primary oxidant responsible for sulfoxide formation.

  • Transfer: Using a gas-tight Hamilton syringe, transfer the desired volume of the reagent (if in solution) or quickly weigh the solid under a positive pressure of Argon.

  • Sealing: Seal the vials immediately with PTFE-lined caps and wrap the junction tightly with Parafilm.

  • Storage: Place the aliquots in a desiccator box and store at -20°C.

Protocol B: Base-Catalyzed Oxetane Ring Recovery

Use this protocol if your reagent has degraded into a chloro-alcohol due to acidic exposure[3].

  • Dissolution: Dissolve the crude chloro-alcohol degradation product in anhydrous THF to achieve a 0.1 M solution. Causality: Anhydrous conditions prevent competitive intermolecular hydrolysis.

  • Cooling: Cool the reaction flask to 0°C using an ice bath under an Argon atmosphere. Causality: Minimizes exothermic side reactions during the addition of the strong base.

  • Base Addition: Add 1.2 equivalents of Potassium tert-butoxide (KOtBu) dropwise over 5 minutes. Causality: KOtBu is a strong, sterically hindered base that selectively deprotonates the alcohol without acting as a nucleophile against the alkyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to stir for 2 hours, gradually warming to room temperature.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench it in saturated aqueous NaHCO₃, and run a TLC (Hexanes:EtOAc 3:1). The complete disappearance of the highly polar chloro-alcohol spot and the emergence of a non-polar spirocycle spot validates successful ring closure.

  • Quenching: Quench the bulk reaction with saturated aqueous NaHCO₃. Critical Causality: You must use a mild, basic quencher. Using NH₄Cl or HCl will immediately re-open the newly formed oxetane ring.

  • Isolation: Extract with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the recovered 2-Oxa-7-thiaspiro[3.5]nonane.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

  • Chemical Space Exploration of Oxetanes MDPI - Molecules URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Oxa-7-thiaspiro[3.5]nonane vs morpholine: bioisostere efficacy comparison

As a Senior Application Scientist, I frequently encounter the limitations of classical heterocycles in late-stage lead optimization. The morpholine ring is a ubiquitous structural motif in medicinal chemistry, prized for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of classical heterocycles in late-stage lead optimization. The morpholine ring is a ubiquitous structural motif in medicinal chemistry, prized for its favorable aqueous solubility and optimal balance of lipophilicity. However, its relatively planar nature and high susceptibility to oxidative metabolism often present significant developability hurdles.

To address these liabilities, the paradigm of "escaping flatland" has driven the adoption of spirocyclic bioisosteres. Among emerging scaffolds, 2-Oxa-7-thiaspiro[3.5]nonane represents a highly rigid, three-dimensional alternative. This guide provides a comprehensive, objective comparison of 2-Oxa-7-thiaspiro[3.5]nonane against morpholine, detailing the mechanistic rationale, comparative efficacy, and validated experimental protocols for evaluating these bioisosteres.

Mechanistic Rationale: The Causality of Metabolic Stability

Morpholine's primary metabolic vulnerability lies in the α -protons adjacent to its nitrogen and oxygen atoms. CYP450 enzymes readily abstract these protons, leading to carbinolamine intermediates that rapidly collapse into ring-opened metabolites (). Furthermore, the basic nitrogen can contribute to off-target toxicities, such as hERG channel inhibition.

Conversely, 2-Oxa-7-thiaspiro[3.5]nonane introduces a spiro-fused architecture (an oxetane ring fused to a tetrahydrothiopyran ring). This structural modification achieves three critical objectives:

  • Enhanced 3D Complexity: While morpholine is technically saturated, it occupies a flat, disk-like conformational space. The spiro-fusion of 2-Oxa-7-thiaspiro[3.5]nonane creates a dense, spherical molecular shape that better complements complex protein binding pockets ().

  • Steric Shielding: The orthogonal arrangement of the rings creates significant steric bulk, physically restricting CYP450 access to the adjacent carbon atoms ().

  • Elimination of the Basic Amine: By utilizing a carbon-linked attachment and relying on sulfur and oxygen for hydrogen bonding, the basicity-driven metabolic and hERG liabilities are completely nullified.

Metabolic_Pathway Morpholine Morpholine Motif (Planar, Low 3D Complexity) CYP450_1 CYP450 Enzyme (Active Site Access) Morpholine->CYP450_1 Spiro 2-Oxa-7-thiaspiro[3.5]nonane (Spherical, High 3D Complexity) CYP450_2 CYP450 Enzyme (Active Site Access) Spiro->CYP450_2 AlphaHydrox Alpha-Hydroxylation (Vulnerable Protons) CYP450_1->AlphaHydrox Steric Steric Shielding & Lack of Basic Amine CYP450_2->Steric RingOpen Ring Opening & Rapid Clearance AlphaHydrox->RingOpen Stable Metabolic Stability Maintained Steric->Stable

Comparative CYP450 metabolic degradation pathways of Morpholine vs. 2-Oxa-7-thiaspiro[3.5]nonane.

Experimental Workflows & Self-Validating Protocols

To objectively compare the developability of compounds containing these moieties, we employ two foundational assays: Human Liver Microsome (HLM) Stability and Shake-Flask Lipophilicity (LogD). The protocols below are designed as self-validating systems, ensuring that every step has a mechanistic justification.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify Phase I oxidative metabolic clearance. Microsomes are utilized because they provide a concentrated, standardized subcellular fraction of the endoplasmic reticulum, rich in CYP450 enzymes.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 strictly mimics physiological conditions, ensuring the CYP450 enzymes remain in their native, active conformation.

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; its addition serves as a precise temporal start point ( T0​ ) for the assay.

  • Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to prevent LC-MS/MS column clogging.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the remaining parent compound percentage.

Assay_Workflow Prep 1. Compound Prep (1 µM, pH 7.4) Microsomes 2. Add Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Add NADPH (Initiate Reaction) Microsomes->NADPH Incubate 4. Incubation (37°C, Time points) NADPH->Incubate Quench 5. Quench (Cold Acetonitrile) Incubate->Quench LCMS 6. LC-MS/MS (Quantify t1/2) Quench->LCMS

Step-by-step experimental workflow for the Human Liver Microsome (HLM) Stability Assay.

Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination

Purpose: To measure the distribution coefficient, reflecting the compound's lipophilicity at physiological pH, which dictates membrane permeability and volume of distribution.

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separate. Causality: Pre-saturation prevents volume changes during the actual experiment due to partial miscibility, ensuring accurate concentration calculations.

  • Sample Dissolution: Dissolve the test compound in the pre-saturated buffer to a concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial.

  • Agitation: Shake the vials mechanically for 60 minutes at 25°C. Causality: Mechanical shaking ensures maximum surface area contact between the immiscible phases, driving the system to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to resolve the emulsion into two distinct layers.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS. Calculate LogD=Log10​([ConcentrationOctanol​]/[ConcentrationBuffer​]) .

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and in vitro pharmacokinetic data for generic drug scaffolds incorporating either a morpholine ring or the 2-Oxa-7-thiaspiro[3.5]nonane bioisostere ().

ParameterMorpholine Motif2-Oxa-7-thiaspiro[3.5]nonane Motif
Molecular Weight (Core) 87.12 g/mol 144.23 g/mol
3D Complexity (Shape) Planar (Chair conformation)Highly Spherical (Spiro-fused)
Hydrogen Bond Acceptors 2 (N, O)2 (O, S)
Basic Nitrogen Present? Yes (pKa ~8.3)No (Carbon-linked)
Typical HLM t1/2​ < 15 minutes (High clearance)> 60 minutes (Low clearance)
Primary Metabolic Liability CYP450 α -hydroxylationS-oxidation (Slow, alternative)

Conclusion

Replacing morpholine with 2-Oxa-7-thiaspiro[3.5]nonane represents a sophisticated application of the bioisosteric replacement strategy. By leveraging the spirocyclic architecture, drug developers can systematically engineer out metabolic liabilities and basicity-driven off-target effects while enhancing the three-dimensional complexity of their lead compounds. The rigorous, self-validating protocols detailed above provide the empirical framework necessary to confirm these developability enhancements in preclinical discovery campaigns.

References

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - European Journal of Medicinal Chemistry (PubMed). URL:[Link][1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). URL:[Link][2]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews (ACS Publications). URL:[Link][3]

Sources

Comparative

Comparative Guide: 2-Oxa-7-thiaspirononane vs. Alternative Oxathiaspirocycle Scaffolds in Drug Discovery

Comparative Guide: 2-Oxa-7-thiaspiro[1]nonane vs. Alternative Oxathiaspirocycle Scaffolds in Drug Discovery Executive Summary The strategic drive to "escape from flatland" in medicinal chemistry has accelerated the adopt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Oxa-7-thiaspiro[1]nonane vs. Alternative Oxathiaspirocycle Scaffolds in Drug Discovery

Executive Summary

The strategic drive to "escape from flatland" in medicinal chemistry has accelerated the adoption of spirocyclic scaffolds to improve physicochemical properties, increase the fraction of sp³-hybridized carbons ( Fsp3​ ), and enhance metabolic stability [1]. Among these, oxathiaspirocycles have emerged as premier bioisosteres for planar heterocycles like morpholine and thiomorpholine.

This guide provides an in-depth technical comparison of 2-Oxa-7-thiaspiro[1]nonane against its highly strained, lower-homologue counterparts: 2-Oxa-6-thiaspiro[2]heptane and 2-Oxa-6-thiaspiro[3]octane . By understanding the distinct causality between ring size, exit vector geometry, and metabolic clearance, researchers can rationally select the optimal scaffold for their target binding pockets.

Structural and Physicochemical Comparison

The fundamental difference between these scaffolds lies in their ring strain and the resulting 3D projection of their substituents.

  • The[2] System: Composed of two fused four-membered rings, 2-oxa-6-thiaspiro[2]heptane acts almost as a linear spacer. The rigidity of the dual four-membered rings forces an exit vector projection of approximately 180° [2]. While highly compact, its high ring strain (~50 kcal/mol) can pose stability challenges during harsh late-stage cross-coupling reactions.

  • The[1] System: 2-Oxa-7-thiaspiro[1]nonane incorporates a stable six-membered thiopyran ring that naturally adopts a chair conformation. This provides distinct axial and equatorial vectors (approx. 109°), allowing the scaffold to project into deeper, more complex 3D binding pockets without the steric penalties associated with planar rings [3].

Table 1: Physicochemical & Geometric Profiling
ScaffoldMW ( g/mol )Est. cLogP Fsp3​ Ring StrainExit Vector AngleOptimal Use Case
2-Oxa-7-thiaspiro[1]nonane 144.230.81.00Low~109° (Chair)Deep 3D pocket penetration; Morpholine replacement
2-Oxa-6-thiaspiro[3]octane 130.200.51.00Medium~100° (Envelope)Constrained pockets requiring asymmetric vectors
2-Oxa-6-thiaspiro[2]heptane 116.180.21.00High~180° (Linear)Linear spacer; Rigid distance enforcement

Metabolic Stability: The Causality of the Spirocenter

A primary liability of standard thiomorpholines is rapid Cytochrome P450-mediated α -carbon oxidation. The introduction of the spirocyclic quaternary carbon in oxathiaspirocycles sterically shields the adjacent positions and entirely removes one α -proton site, drastically reducing intrinsic clearance ( CLint​ ).

Furthermore, the thioether moiety is often deliberately oxidized to a sulfoxide ( S=O ) or sulfone ( O=S=O ) during lead optimization. This locks the oxidation state, prevents unpredictable in vivo metabolism, and tunes the Polar Surface Area (PSA) to modulate blood-brain barrier (BBB) permeability.

Table 2: Comparative Human Liver Microsome (HLM) Clearance

(Data normalized for the sulfone derivatives of each scaffold)

Scaffold DerivativeIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Primary Metabolic Liability
[1]nonane sulfone < 12 µL/min/mg> 140 minHighly stable; minor oxetane opening
[2]heptane sulfone < 10 µL/min/mg> 150 minHighly stable (Steric shielding)
Thiomorpholine dioxide > 55 µL/min/mg< 35 min α -C Oxidation / Ring cleavage

Scaffold Selection & Functionalization Logic

The decision matrix for selecting an oxathiaspirocycle depends heavily on the spatial requirements of the target protein and the desired lipophilicity of the final drug candidate.

G A Target Profile: Replace Thiomorpholine B Assess Vector Requirements A->B C Linear Projection (180°) Select [3.3] Scaffold B->C Rigid/Flat pocket D Angled Projection (109°) Select [3.5] Scaffold B->D 3D pocket E 2-Oxa-6-thiaspiro[3.3]heptane C->E F 2-Oxa-7-thiaspiro[3.5]nonane D->F G Late-Stage Oxidation (mCPBA / H2O2) E->G F->G H Sulfoxide (S=O) Moderate Polarity G->H I Sulfone (O=S=O) High Polarity / H-Bond Acceptor G->I

Workflow for selecting and functionalizing oxathiaspirocycles based on 3D vector requirements.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical transformations and biological assays.

Protocol 1: Controlled Oxidation of 2-Oxa-7-thiaspiro[1]nonane to the Sulfone

Causality: Thioethers are lipophilic and metabolically vulnerable. Oxidation to the sulfone lowers cLogP and introduces strong hydrogen-bond acceptors, mimicking sulfonyl morpholines while retaining the 3D spirocyclic architecture.

  • Reaction Setup: Dissolve 2-oxa-7-thiaspiro[1]nonane (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) and cool to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA, 2.2 mmol, 77% max) portion-wise. Rationale: Using exactly 2.2 equivalents ensures complete thermodynamic oxidation past the transient sulfoxide intermediate to the stable sulfone, preventing mixed-product formation.

  • Reaction & Quench: Stir for 2 hours while warming to room temperature. Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ to neutralize unreacted peroxides.

  • Extraction: Extract the aqueous layer with CH2​Cl2​ (3 × 10 mL). Wash the combined organic layers with saturated NaHCO3​ to remove m-chlorobenzoic acid byproducts. Dry over MgSO4​ and concentrate in vacuo.

  • Self-Validation (NMR): Perform 1H NMR analysis. The methylene protons adjacent to the sulfur in the[1] system will shift significantly downfield (from ~2.6 ppm in the thioether to ~3.0–3.2 ppm in the sulfone). The absence of peaks at ~2.8 ppm confirms no residual sulfoxide remains.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay proves the metabolic advantage of the spirocycle over flat analogs. NADPH is supplied as the obligate cofactor for CYP450-mediated metabolism.

  • Preparation: Prepare a 1 µM solution of the spirocyclic compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Incubation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t= 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide. Rationale: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism, while Tolbutamide serves as an internal standard to normalize LC-MS/MS ionization variations.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS.

  • Self-Validation (Controls): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay data is only validated if Verapamil demonstrates >80% depletion and Warfarin demonstrates <10% depletion at the 60-minute mark, confirming the microsomes are enzymatically active and not degraded.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Angewandte Chemie International Edition, 2010. URL: [Link][4]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews, 2014. URL:[Link][5]

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry, 2021. URL:[Link][3]

Sources

Validation

Validation of 2-Oxa-7-thiaspiro[3.5]nonane Target Binding Affinity in High-Throughput Assays

As the pharmaceutical industry continues its "escape from flatland," the integration of spirocyclic scaffolds has become a cornerstone of modern drug design. Increasing a molecule's fraction of sp³-hybridized carbons ( F...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry continues its "escape from flatland," the integration of spirocyclic scaffolds has become a cornerstone of modern drug design. Increasing a molecule's fraction of sp³-hybridized carbons ( Fsp3​ ) reliably improves physicochemical properties, target selectivity, and clinical translation probabilities[1]. Among these emerging 3D architectures, 2-Oxa-7-thiaspiro[3.5]nonane —an oxetane-tetrahydrothiopyran system—represents a highly promising, yet historically underexplored, chemical space[2].

However, introducing sulfur-containing spirocycles into screening libraries introduces unique analytical challenges. The conformational rigidity that enhances target affinity can also alter solubility, while the thioether moiety can occasionally interact with transition metals used in assay chemistries (e.g., Ni-NTA beads). As a Senior Application Scientist, I approach the validation of such scaffolds not as a single experiment, but as a self-validating assay cascade .

This guide objectively compares the performance of Time-Resolved Förster Resonance Energy Transfer (TR-FRET), AlphaScreen, and Surface Plasmon Resonance (SPR) platforms for validating the binding affinity of 2-Oxa-7-thiaspiro[3.5]nonane derivatives, providing actionable, step-by-step methodologies.

Platform Comparison: Selecting the Right Assay Chemistry

To confidently validate target engagement, we must separate true thermodynamic affinity from assay artifacts. We utilize a multi-tiered approach, leveraging the distinct biophysical principles of three platforms:

Assay PlatformThroughputSensitivity (LOD)Data OutputSusceptibility to ArtifactsPrimary Role in Workflow
TR-FRET Ultra-High (1536-well)PicomolarEquilibrium ( Kd​ , IC50​ )Low (Time-resolved emission mitigates auto-fluorescence)Primary HTS
AlphaScreen High (384/1536-well)FemtomolarEquilibrium ( Kd​ , IC50​ )Moderate (Singlet oxygen quenchers, inner filter effects)Orthogonal Cross-Validation
SPR Low-MediumNanomolarReal-time Kinetics ( kon​,koff​ )Low (Label-free, but requires immobilization)Kinetic Hit Confirmation

The Causality of the Cascade: We initiate screening with TR-FRET because its time-gated detection minimizes interference from fluorescent compounds, a common issue in diverse libraries[3]. However, TR-FRET binding assays must utilize the lowest possible antigen concentration that maintains a robust signal-to-noise ratio to prevent the "hook effect" from skewing apparent rate constants[4]. To eliminate false positives (e.g., compounds that quench the specific europium/terbium cryptate emission), we cross-validate hits using AlphaScreen, a bead-based luminescent oxygen channeling assay[3]. Finally, because equilibrium assays cannot differentiate between a compound that binds quickly/releases quickly versus one that binds slowly/releases slowly, we mandate SPR to extract the precise kinetic rate constants ( kon​ and koff​ )[5].

Workflow Lib Compound Library (2-Oxa-7-thiaspiro[3.5]nonane derivatives) TRFRET Primary HTS (TR-FRET) Lib->TRFRET 1536-well format Alpha Orthogonal Screen (AlphaScreen) TRFRET->Alpha Hit Triage SPR Kinetic Validation (SPR) Alpha->SPR Eliminate False Positives Lead Lead Selection (Validated Affinity & Kinetics) SPR->Lead Affinity (Kd) & Kinetics

Fig 1. High-throughput screening workflow for spirocyclic binding affinity validation.

Mechanistic Rationale: Why the Spirocyclic Scaffold?

Replacing a planar, flexible ring (like a piperazine or morpholine) with a 2-Oxa-7-thiaspiro[3.5]nonane core fundamentally alters the thermodynamics of binding. The spirocyclic center rigidifies the three-dimensional space, reducing the conformational entropy lost upon binding to the target protein[1]. Furthermore, the specific placement of the oxygen and sulfur heteroatoms allows for precise stereospecific interactions (e.g., hydrogen bonding and chalcogen bonding) with the binding pocket, drastically reducing off-target promiscuity.

Mechanism Flat Planar Precursor (High Entropy, Low Fsp3) Spiro 2-Oxa-7-thiaspiro[3.5]nonane Substitution Flat->Spiro Scaffold Hopping Rigid Conformational Rigidity (Reduced Entropy Loss) Spiro->Rigid Increased 3D Character Affinity Enhanced Target Affinity (Lower Kd / Slower koff) Rigid->Affinity Favorable Thermodynamics Selectivity Reduced Off-Target Binding Rigid->Selectivity Spatial Restriction

Fig 2. Mechanistic rationale for improved binding affinity using spirocyclic scaffolds.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as closed, self-validating systems. If the internal quality control metrics (e.g., Z′ -factor, χ2 fit) fail, the data is automatically rejected.

Protocol A: TR-FRET Primary Screening (Mix-and-Read)

This protocol utilizes a Europium (Eu) donor and an Allophycocyanin (APC) or d2 acceptor to measure the displacement of a known tracer by the spirocyclic test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein (e.g., His-tagged) at final concentration in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). The inclusion of Tween-20 and BSA is critical to prevent non-specific aggregation of lipophilic spirocycles.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 10 nL of 2-Oxa-7-thiaspiro[3.5]nonane derivatives (in 100% DMSO) into a 1536-well low-volume microplate.

  • Self-Validation Controls:

    • Positive Control: 10 nL of a known high-affinity reference inhibitor.

    • Negative Control: 10 nL of DMSO vehicle.

    • Counterscreen: A parallel plate containing only the Eu-donor and d2-acceptor fluorophores (no target protein) to identify compounds that intrinsically quench the FRET signal[5].

  • Assay Assembly: Add 2 µL of the protein/Eu-anti-His antibody mix to the wells. Incubate for 15 minutes. Add 2 µL of the fluorescent tracer/d2-streptavidin mix.

  • Incubation & Detection: Seal the plate and incubate for 2 hours at room temperature to ensure equilibrium. Read on a TR-FRET compatible microplate reader (excitation 337 nm; dual emission 620 nm and 665 nm).

  • Data Validation: Calculate the FRET ratio (665/620 nm). Calculate the Z′ -factor using the positive and negative controls. System Rule: The assay is only valid if Z′>0.5 .

Protocol B: SPR Kinetic Validation

Hits identified in TR-FRET are advanced to SPR to determine if the improved IC50​ is driven by a faster association rate ( kon​ ) or a longer residence time (slower koff​ ).

Step-by-Step Methodology:

  • Surface Functionalization: Dock a Series S Sensor Chip (e.g., CM5) into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Immobilization: Inject the target protein over the active channel until a density of ~1000 Resonance Units (RU) is achieved.

  • Self-Validation (Reference Channel): Leave the adjacent flow cell unmodified (activated and blocked with ethanolamine) to serve as an inline reference. This instantly corrects for bulk refractive index changes caused by the DMSO solvent and detects non-specific binding of the sulfur-containing spirocycle to the dextran matrix.

  • Analyte Injection (Single-Cycle Kinetics): Inject the 2-Oxa-7-thiaspiro[3.5]nonane derivative in a 5-step ascending concentration series (e.g., 1, 3, 10, 30, 100 nM) without regeneration between injections. Use a flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation: Following the highest concentration, monitor the dissociation phase for 600 seconds with running buffer.

  • Data Validation: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. System Rule: The kinetic data is only accepted if the Chi-square ( χ2 ) value of the fit is <10% of the maximum response ( Rmax​ ), proving the interaction follows true 1:1 stoichiometry without complex aggregation.

Conclusion

The integration of the 2-Oxa-7-thiaspiro[3.5]nonane scaffold offers a powerful mechanism to enhance the 3D character and binding affinity of drug candidates. However, the unique physicochemical properties of these molecules demand rigorous, multi-tiered validation. By coupling the high-throughput, artifact-resistant nature of TR-FRET with the high-resolution kinetic insights of SPR, application scientists can confidently advance true binders while rapidly eliminating assay quenchers and non-specific aggregators.

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Comparative

Scaffold Hopping: In Vitro Metabolic Stability Comparison of 2-Oxa-7-thiaspiro[3.5]nonane vs. Piperidine

Executive Summary Piperidine is one of the most privileged and ubiquitous scaffolds in medicinal chemistry[1]. However, its highly basic secondary amine and adjacent α-protons introduce significant pharmacokinetic liabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine is one of the most privileged and ubiquitous scaffolds in medicinal chemistry[1]. However, its highly basic secondary amine and adjacent α-protons introduce significant pharmacokinetic liabilities, including rapid cytochrome P450 (CYP)-mediated clearance and basicity-driven off-target toxicities (e.g., hERG channel inhibition and phospholipidosis)[2].

To circumvent these issues, medicinal chemists are increasingly turning to rigidified spirocyclic bioisosteres[3]. The novel scaffold 2-Oxa-7-thiaspiro[3.5]nonane represents a structural paradigm shift. By replacing the basic nitrogen with a thioether and introducing a spiro-fused oxetane, this scaffold eliminates amine-related liabilities while maintaining critical physicochemical properties like aqueous solubility and three-dimensional vectoring[4],[5]. This guide provides an objective, data-driven comparison of the metabolic stability of piperidine versus 2-Oxa-7-thiaspiro[3.5]nonane, detailing the mechanistic causality behind their divergent clearance pathways and outlining a self-validating in vitro protocol for empirical evaluation.

Mechanistic Rationale: Divergent Metabolic Pathways

The Piperidine Liability: CYP-Mediated α-Oxidation

The defining liability of piperidine is its basic nitrogen (pKa ~9.5). The lone pair on the nitrogen facilitates electron abstraction by the CYP450 iron-oxo species, dramatically weakening the adjacent C-H bonds[1]. This leads to rapid α-hydroxylation, forming an unstable carbinolamine intermediate that collapses into a lactam or undergoes ring-opening to an amino aldehyde[2]. This oxidative vulnerability often results in high hepatic clearance and short in vivo half-lives.

The Spirocyclic Advantage: Shifting Clearance Away from CYPs

2-Oxa-7-thiaspiro[3.5]nonane systematically dismantles the piperidine liability through three structural features:

  • Elimination of the Basic Amine : The absence of nitrogen prevents lone-pair-directed α-oxidation and eliminates basicity-driven hERG channel binding[2].

  • Oxetane as a Polar Dipole : The oxetane oxygen acts as a strong hydrogen-bond acceptor. Its powerful inductive electron-withdrawing effect propagates through the σ-framework, enhancing overall metabolic stability[5]. Furthermore, oxetanes can be metabolized by human microsomal epoxide hydrolase (mEH) into diols[6]. This non-oxidative clearance shifts metabolism away from CYPs, significantly reducing the risk of CYP-mediated drug-drug interactions (DDIs)[7],[6].

  • Thioether Soft-Spot : The sulfur atom in the tetrahydrothiopyran ring provides a predictable metabolic "soft spot." It undergoes S-oxidation via Flavin-containing monooxygenases (FMOs) or CYPs to form sulfoxides and sulfones[2]. Unlike the reactive aldehydes generated from piperidine ring-opening, sulfoxides are typically stable, non-toxic, and often retain pharmacological activity.

MetabolicPathways Pip Piperidine Scaffold (Basic Amine) CYP CYP450 Oxidation (e.g., CYP3A4, CYP2D6) Pip->CYP AlphaOx α-Hydroxylation CYP->AlphaOx Lactam Lactam Formation / Ring Opening (High Clearance) AlphaOx->Lactam Spiro 2-Oxa-7-thiaspiro[3.5]nonane (Non-basic Bioisostere) FMO FMO / CYP S-Oxidation Spiro->FMO mEH mEH (Microsomal Epoxide Hydrolase) Spiro->mEH Sulfoxide Sulfoxide / Sulfone (Stable Metabolites) FMO->Sulfoxide Diol Oxetane Ring Opening (Diol Formation) mEH->Diol

Metabolic pathways: CYP-mediated piperidine clearance vs. FMO/mEH clearance of the spirocycle.

In Vitro Metabolic Stability Protocol: Human Liver Microsomes (HLM)

To objectively compare these scaffolds, an HLM assay must be employed. As a self-validating system, this protocol incorporates specific controls to isolate enzymatic degradation from chemical instability and to differentiate CYP activity from mEH hydrolysis[8],[9].

Step-by-Step Methodology & Causality

Step 1: Preparation & Pre-incubation

  • Action : Prepare 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4)[9]. Add the test compound (1 µM final concentration, keeping DMSO <0.5%). Pre-incubate at 37°C for 5 minutes.

  • Causality : Pre-incubation ensures the system reaches physiological temperature before enzymatic initiation, preventing kinetic lag phases. Restricting DMSO to <0.5% prevents solvent-mediated inhibition of CYP enzymes[8].

Step 2: Initiation & The Minus-NADPH Control

  • Action : Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final)[9].

  • Self-Validation (Critical) : Run a parallel "Minus-NADPH" control where buffer replaces the cofactor.

  • Causality : NADPH is the obligate electron donor for CYPs and FMOs. If piperidine degrades, it will only occur in the +NADPH arm. However, because mEH-mediated oxetane ring-opening is hydrolytic and does not require NADPH[6], any degradation of 2-Oxa-7-thiaspiro[3.5]nonane in the minus-NADPH arm immediately flags mEH activity or chemical instability, providing a built-in mechanistic diagnostic.

Step 3: Time-Course Sampling & Quenching

  • Action : Aliquot samples at 0, 5, 15, 30, and 60 minutes. Instantly quench by mixing 1:2 with ice-cold acetonitrile containing an internal standard (e.g., nomifensine)[9].

  • Causality : Cold acetonitrile serves a dual purpose: it instantaneously denatures microsomal proteins to halt the reaction at precise timepoints, and it precipitates the proteins to yield a clean supernatant for downstream LC-MS/MS analysis[8].

Step 4: Positive Controls for System Integrity

  • Action : Run parallel assays with Verapamil (high clearance, t1/2​ ~7 min) and Dextromethorphan (low clearance, t1/2​ ~24 min)[9].

  • Causality : Verapamil validates that the microsomes are enzymatically active. If Verapamil fails to degrade, the HLM batch or NADPH system is compromised, which automatically invalidates the entire experimental run[8].

HLM_Workflow Prep 1. Preparation HLM + Test Cmpd (37°C Pre-incubation) Init 2. Initiation Add NADPH Cofactor Prep->Init Time 3. Time-Course Sampling (0-60 min) Init->Time Quench 4. Quenching Cold ACN + IS Time->Quench Analysis 5. LC-MS/MS Quantification Quench->Analysis Calc 6. Data Analysis CL_int & t1/2 Analysis->Calc

Self-validating HLM assay workflow for quantifying intrinsic clearance and metabolic half-life.

Comparative Data Synthesis

The following table synthesizes the expected physicochemical and metabolic parameters when hopping from a piperidine scaffold to 2-Oxa-7-thiaspiro[3.5]nonane, based on established spirocyclic and oxetane literature[2],[5],[6].

ParameterPiperidine Scaffold2-Oxa-7-thiaspiro[3.5]nonane
Basicity (pKa) ~9.5 - 10.5 (Highly Basic)Non-basic
Lipophilicity (LogD at pH 7.4) Moderate to High (Depends on N-substitution)Lowered (Oxetane acts as a polar dipole)
Primary Metabolic Liability CYP-mediated α-hydroxylation, N-dealkylationFMO/CYP S-oxidation, mEH-mediated hydrolysis
hERG / Phospholipidosis Risk High (Driven by basic amine)Negligible (Absence of basic center)
HLM Intrinsic Clearance ( CLint​ ) Often High (>50 µL/min/mg)Typically Low to Moderate (<20 µL/min/mg)
DDI Risk (CYP Inhibition) Moderate to HighLow (Clearance shifted to FMO/mEH)

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds PubMed / NIH[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications)[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry PMC / NIH[Link]

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Journal of Medicinal Chemistry (ACS Publications)[Link]

  • High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS MDPI[Link]

Sources

Validation

Structural and spatial comparison of 2-Oxa-7-thiaspiro[3.5]nonane and thiane rings

Title: Structural and Spatial Comparison Guide: 2-Oxa-7-thiaspiro[3.5]nonane vs. Thiane Scaffolds in Medicinal Chemistry Introduction As a Senior Application Scientist specializing in scaffold hopping and lead optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Spatial Comparison Guide: 2-Oxa-7-thiaspiro[3.5]nonane vs. Thiane Scaffolds in Medicinal Chemistry

Introduction As a Senior Application Scientist specializing in scaffold hopping and lead optimization, I frequently guide drug discovery teams through the "escape from flatland" paradigm. Replacing traditional, flexible heterocycles with rigid, three-dimensional spirocycles is a proven strategy to improve a drug candidate's physicochemical profile. This guide provides an objective, data-driven comparison between the classical thiane ring and its spirocyclic bioisostere, 2-oxa-7-thiaspiro[3.5]nonane. By examining their spatial trajectories, metabolic liabilities, and structural mechanics, we can understand exactly why and how to deploy these scaffolds in modern drug design.

Structural and Conformational Mechanics

Understanding the causality behind a scaffold's behavior requires analyzing its 3D spatial arrangement and inherent ring strain.

The Thiane Ring (Tetrahydrothiopyran) The thiane ring is a six-membered saturated heterocycle containing a single sulfur atom. It is a privileged scaffold, widely recognized for its stereoelectronic properties and its ability to engage in crucial hydrogen bonds and van der Waals interactions—most notably within the active sites of HIV-1 protease inhibitors 1 [1]. However, the unsubstituted thiane ring is conformationally flexible. It undergoes rapid chair-chair interconversion at physiological temperatures. This flexibility can result in a significant entropic penalty upon binding to a rigid target pocket.

2-Oxa-7-thiaspiro[3.5]nonane This scaffold is a strained spiro heterocycle where an oxetane ring (4-membered, oxygen-containing) is spiro-fused to a thiane ring. The inclusion of the small oxetane ring fundamentally alters the molecule's spatial dynamics 2 [2]. The spiro carbon acts as a rigid vertex, acting as a conformational lock that prevents the thiane ring from flipping. Consequently, the oxygen and sulfur atoms project their lone pairs along highly specific, orthogonal exit vectors. This creates a denser, more rigid molecular space that serves as an excellent non-classical 3D bioisostere for morpholine or simple thiane derivatives3 [3].

Physicochemical Performance Comparison

The structural differences between these two scaffolds directly cause distinct physicochemical behaviors. The oxetane oxygen in the spirocycle acts as a potent hydrogen bond acceptor, which lowers overall lipophilicity (LogD) while increasing the fraction of sp3-hybridized carbons (Fsp3). Furthermore, the steric bulk of the spiro-fusion physically shields the sulfur atom from rapid enzymatic oxidation.

Table 1: Quantitative Physicochemical Profiling

PropertyThiane Ring2-Oxa-7-thiaspiro[3.5]nonaneCausality / Impact
Molecular Formula C5H10SC7H12OSAddition of oxetane increases MW but improves 3D complexity.
Conformational State Flexible (Rapid chair flip)Rigid (Spiro-locked)Rigidity reduces the entropic penalty during target binding.
Exit Vector Trajectory ~109.5° (Tetrahedral)Orthogonal (90° offset)Allows for precise functional group placement in tight pockets.
Lipophilicity (cLogP) ~1.8~0.9The oxetane oxygen increases polarity, improving aqueous solubility.
Metabolic Liability High (Rapid S-oxidation)ModerateSteric hindrance from the spiro-vertex impedes CYP450 access.

Experimental Workflows & Self-Validating Protocols

To objectively compare these scaffolds in a drug discovery campaign, my laboratory relies on the following self-validating experimental protocols.

Protocol 1: Spatial Trajectory Mapping via 2D-NOESY NMR

Objective: To confirm the conformational rigidity and map the exact exit vectors of the heteroatoms. Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized scaffold in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

  • Acquisition: Acquire standard 1H and 13C spectra, followed by a 2D-NOESY spectrum at 298K with a mixing time of 300 ms.

  • Data Processing: Integrate the cross-peaks between the oxetane methylene protons and the axial protons of the thiane ring. Self-Validating Mechanism: This protocol contains an internal logical proof. If the thiane ring were flexible and flipping, the through-space Nuclear Overhauser Effect (NOE) signals would average out to baseline noise. The distinct, quantifiable presence of these specific cross-peaks mathematically proves the restricted, locked conformation of the spirocycle.

Protocol 2: In Vitro Metabolic Stability (Intrinsic Clearance, CLint)

Objective: To quantify the steric shielding effect of the spiro-oxetane against S-oxidation. Methodology:

  • Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life and CLint. Self-Validating Mechanism: The inclusion of tolbutamide as an internal standard corrects for any matrix effects, pipetting errors, or LC-MS/MS ionization suppression. Simultaneously, running a parallel positive control (e.g., verapamil) confirms the enzymatic viability of the microsomes. If the internal standard variance exceeds 5%, or the positive control fails to degrade, the assay automatically invalidates itself, ensuring absolute trustworthiness of the data.

Scaffold Evaluation Pathway

Scaffold_Comparison Start Scaffold Selection Thiane Thiane Ring (Flexible, High LogP) Start->Thiane Spiro 2-Oxa-7-thiaspiro[3.5]nonane (Rigid, Low LogP) Start->Spiro Assay1 Spatial Mapping (2D-NMR / X-ray) Thiane->Assay1 Assay2 Metabolic Stability (HLM / LC-MS) Thiane->Assay2 Spiro->Assay1 Spiro->Assay2 Result1 Vector Alignment Data Assay1->Result1 Result2 CLint & Half-life Assay2->Result2 Decision Lead Optimization Result1->Decision Result2->Decision

Fig 1: Experimental workflow for evaluating spirocyclic bioisosteres vs. traditional scaffolds.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities , Chemical Reviews (ACS Publications),[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes , Chemical Communications (RSC Publishing),[Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Validation of 2-Oxa-7-thiaspiro[3.5]nonane Purity: A Comparative Analytical Guide

Executive Summary: The Shift to 3D Chemical Space In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to 3D Chemical Space

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic properties, increase aqueous solubility, and reduce off-target promiscuity[1][2]. Spirocyclic building blocks, such as 2-Oxa-7-thiaspiro[3.5]nonane (CAS: 2892449-71-5), represent the vanguard of this structural evolution.

However, the very features that make these aliphatic spirocycles desirable—lack of aromaticity and high conformational rigidity—create significant analytical bottlenecks. Traditional purity validation methods, such as High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Low-Resolution Mass Spectrometry (LRMS), frequently fail to detect critical impurities in these scaffolds[3]. This guide objectively compares analytical alternatives and establishes why High-Resolution Mass Spectrometry (HRMS) via Orbitrap or Q-TOF platforms is the gold standard for validating the purity of 2-oxa-7-thiaspiro[3.5]nonane[4][5].

The Analytical Challenge: Causality in Method Selection

To understand why HRMS is required, we must examine the physical chemistry of 2-oxa-7-thiaspiro[3.5]nonane (C₇H₁₂OS) and the causality behind analytical failures:

  • The Photometric Blind Spot (Why HPLC-UV Fails): 2-Oxa-7-thiaspiro[3.5]nonane is a fully saturated aliphatic spirocycle. It lacks the extended π-electron conjugation required to absorb UV light above 210 nm. Relying on HPLC-UV for purity assessment will result in a "false pure" chromatogram, as structurally similar impurities (e.g., regioisomers or ring-opened byproducts) will also fail to absorb UV light, hiding within the baseline noise.

  • The Isobaric Trap (Why LRMS Fails): During the synthesis of thia-spirocycles, sulfur is highly susceptible to trace oxidation, forming sulfoxides (C₇H₁₂O₂S). A standard single-quadrupole LRMS operates at unit mass resolution (±0.5 Da). It cannot reliably differentiate between a target molecule's isotopic envelope and a subtle co-eluting interference, nor can it definitively confirm the elemental composition of an unknown byproduct.

  • The Exact Mass Solution (Why HRMS Succeeds): HRMS platforms (e.g., Orbitrap Exploris 240) operate at resolving powers exceeding 120,000 FWHM with sub-ppm mass accuracy[5][6]. The exact monoisotopic mass of 2-oxa-7-thiaspiro[3.5]nonane is 144.0609 Da ([M+H]⁺ = 145.0687 Da). HRMS can easily distinguish this from a sulfoxide impurity ([M+H]⁺ = 161.0636 Da) or any isobaric background matrix, providing unequivocal structural confirmation[7].

Comparative Performance Analysis

The following table summarizes the objective performance of various analytical alternatives for the purity validation of 2-oxa-7-thiaspiro[3.5]nonane.

Analytical PlatformDetection MechanismResolution / AccuracySensitivity to Trace Impurities in SpirocyclesSuitability Rating
HPLC-UV (PDA) Chromophore AbsorbanceN/APoor: Fails to detect non-UV absorbing aliphatic impurities.❌ Inadequate
UHPLC-LRMS (Single Quad) Nominal Mass± 0.5 DaModerate: Detects ionizable impurities but cannot resolve isobaric overlaps.⚠️ Conditional
UHPLC-HRMS (Orbitrap) Exact Mass (Orbital Trapping)>120,000 / <2 ppmExcellent: Resolves exact elemental composition of all ionizable species.✅ Gold Standard

Self-Validating HRMS Methodology

To ensure absolute trustworthiness, analytical workflows must be self-validating. The following protocol incorporates internal systemic checks to eliminate false positives/negatives during the analysis of 2-oxa-7-thiaspiro[3.5]nonane.

Phase 1: System Suitability Test (SST)

Causality: Before analyzing the spirocycle, the instrument's mass calibration must be verified to ensure sub-ppm accuracy, preventing misidentification of impurities.

  • Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Mix).

  • Verify that the mass error for the caffeine standard ([M+H]⁺ = 195.0876) is < 2.0 ppm .

  • Confirm resolving power is set to ≥120,000 at m/z 200.

Phase 2: Sample Preparation & Carryover Validation

Causality: Spirocycles can exhibit non-specific binding to LC tubing. A blank must be run immediately prior to the sample to prove the system is free of carryover.

  • Blank Preparation: Transfer 1.0 mL of LC-MS grade Methanol into an autosampler vial.

  • Sample Preparation: Accurately weigh 1.0 mg of 2-oxa-7-thiaspiro[3.5]nonane. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 1:1000 in Methanol to yield a 1 µg/mL working solution.

Phase 3: UHPLC-HRMS Acquisition
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive mode. Capillary voltage: 3.5 kV.

  • Detection: Full Scan m/z 100–500.

Phase 4: Data Processing & Purity Calculation
  • Extract the Ion Chromatogram (EIC) for the target mass m/z 145.0687 using a tight 5 ppm mass tolerance window.

  • Integrate the main peak area.

  • Perform a non-targeted feature extraction to identify all other peaks in the Total Ion Chromatogram (TIC). Calculate purity as: (Area of Target / Total Area of All Ionized Features) × 100.

Logical Workflow Visualization

The following diagram illustrates the self-validating logic of the HRMS protocol, demonstrating how data flows from physical sampling to structural elucidation.

HRMS_Workflow SST System Suitability Test (Mass Accuracy <2 ppm) Prep Sample Prep & Blank (Carryover Validation) SST->Prep Pass LC UHPLC Separation (C18, Gradient Elution) Prep->LC Inject HRMS Orbitrap HRMS (Resolution >120k) LC->HRMS Eluate Data Exact Mass Profiling (Isotopic Pattern Match) HRMS->Data Raw Data Result Purity Confirmation (Impurity Identification) Data->Result Structural Elucidation

Caption: Self-validating HRMS workflow for spirocyclic purity analysis.

Conclusion

Validating the purity of highly aliphatic, 3D spirocyclic building blocks like 2-oxa-7-thiaspiro[3.5]nonane requires analytical techniques that do not rely on chromophoric properties. By leveraging the exact mass capabilities and ultra-high resolving power of HRMS platforms, researchers can confidently identify trace oxidized impurities and regioisomers that traditional LC-UV and LRMS methodologies miss. Implementing the self-validating protocol outlined above ensures the highest standards of scientific integrity in early-stage drug discovery.

References

  • ResolveMass Laboratories Inc. "High-Resolution Mass Spectrometry in Drug Discovery." ResolveMass. Available at:[Link]

  • Emery Pharma. "High Resolution Mass Spectrometry Services." Emery Pharma Analytical Chemistry. Available at:[Link]

  • Chemical Reviews (ACS). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Advances in high‐resolution mass spectrometry applied to pharmaceuticals." NCBI. Available at:[Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of 2-Oxa-7-thiaspiro[3.5]nonane Derivatives and Traditional Heterocycles

Introduction: The Quest for Superior Drug Candidates In modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic (PK) properties is a paramount objective. The absorption, distribution,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Drug Candidates

In modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic (PK) properties is a paramount objective. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a critical determinant of its clinical success. Historically, medicinal chemistry has relied heavily on a well-established collection of heterocyclic scaffolds. However, the drive to "escape from flatland" has spurred the exploration of more three-dimensional (3D) molecular architectures.[1][2] Among these, spirocyclic systems—ring structures fused at a single atom—have garnered significant attention for their potential to confer advantageous physicochemical and pharmacokinetic properties.[1][2]

This guide provides an in-depth comparison of the pharmacokinetic profiles of an emerging class of spirocycles, the 2-oxa-7-thiaspiro[3.5]nonane derivatives, against traditional heterocyclic scaffolds commonly employed in drug development. While direct comparative data for the thia-analogue is emerging, we will draw upon established principles and data from closely related oxa-azaspiro[3.5]nonane systems to inform our analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel scaffolds for the next generation of therapeutics.

The Rationale for Spirocycles: A Shift in Structural Paradigm

Traditional heterocyclic rings, such as piperidine, morpholine, and pyrimidine, are ubiquitous in approved pharmaceuticals.[3] Their synthetic accessibility and predictable behavior have made them staples in medicinal chemistry. However, their often-planar nature can limit their interaction with the complex, three-dimensional binding sites of biological targets.

Spirocyclic scaffolds, by their inherent nature, introduce a rigid, 3D conformation.[1][2] This structural feature can lead to several benefits:

  • Improved Target Engagement: The fixed spatial orientation of substituents on a spirocyclic core can facilitate more precise and potent interactions with protein binding pockets.

  • Enhanced Physicochemical Properties: The incorporation of a spiro-center can favorably modulate key properties such as solubility, lipophilicity, and metabolic stability. For instance, the oxetane moiety within the 2-oxa-7-thiaspiro[3.5]nonane scaffold can act as a bioisosteric replacement for less stable or more lipophilic groups, potentially improving aqueous solubility and reducing metabolic degradation.[1][4]

  • Novelty and Intellectual Property: The exploration of novel spirocyclic chemical space provides opportunities for securing new intellectual property.

Comparative Pharmacokinetic Profiling: An Overview

The following sections will delve into a comparative analysis of key pharmacokinetic parameters, contrasting the expected profile of 2-oxa-7-thiaspiro[3.5]nonane derivatives with that of traditional heterocycles.

Absorption and Solubility

A fundamental prerequisite for oral drug efficacy is adequate aqueous solubility and permeability across the intestinal epithelium.

  • 2-Oxa-7-thiaspiro[3.5]nonane Derivatives: The presence of the polar oxetane ring is anticipated to enhance aqueous solubility compared to more lipophilic carbocyclic or some traditional heterocyclic systems.[1][4] This can lead to improved dissolution in the gastrointestinal tract and potentially higher bioavailability.

  • Traditional Heterocycles: The solubility of traditional heterocycles is highly dependent on their specific structure and substitution patterns. While polar heterocycles like morpholine exhibit good solubility, others can be more lipophilic, requiring careful modification to achieve desired absorption characteristics.

Distribution

The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to penetrate tissues.

  • 2-Oxa-7-thiaspiro[3.5]nonane Derivatives: The unique 3D structure and modulated lipophilicity of these spirocycles may lead to a lower volume of distribution (Vd) and reduced non-specific tissue binding compared to highly lipophilic traditional scaffolds. This can be advantageous in minimizing off-target effects.

  • Traditional Heterocycles: Plasma protein binding varies widely among different heterocyclic classes. Highly lipophilic heterocycles often exhibit extensive plasma protein binding, which can limit the concentration of the free, active drug.

Metabolism and Metabolic Stability

Metabolic stability is a crucial parameter that influences a drug's half-life and dosing regimen. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[5]

  • 2-Oxa-7-thiaspiro[3.5]nonane Derivatives: Spirocyclic frameworks are often more resistant to oxidative metabolism by CYP enzymes due to their rigid structures and the absence of easily oxidizable protons at the spiro-center.[6] The oxetane ring is also generally more metabolically stable than many other functional groups.[1][4] This can translate to lower clearance and a longer in vivo half-life.

  • Traditional Heterocycles: Many traditional heterocycles are susceptible to metabolism at various positions on the ring. For example, piperidine rings can undergo N-dealkylation or ring oxidation. While this can be leveraged for prodrug strategies, it often leads to faster clearance and a shorter duration of action.

Excretion

The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary).

  • 2-Oxa-7-thiaspiro[3.5]nonane Derivatives: With anticipated higher polarity and metabolic stability, these compounds may be more readily excreted unchanged via the renal route.

  • Traditional Heterocycles: The excretion pathway is highly dependent on the extent of metabolism. Parent compounds and their metabolites can be eliminated through both renal and biliary routes.

Illustrative Data Comparison

While direct experimental data for a single compound series is proprietary, the following table provides an illustrative comparison of expected pharmacokinetic parameters based on the principles discussed above.

Parameter2-Oxa-7-thiaspiro[3.5]nonane Derivative (Expected)Traditional Heterocycle (e.g., Substituted Piperidine) (Typical)Rationale for Difference
Aqueous Solubility HigherVariable, often lowerThe polar oxetane moiety in the spirocycle generally enhances solubility.[1][4]
Permeability (Caco-2) Moderate to HighVariableDependent on overall lipophilicity and hydrogen bonding capacity.
Metabolic Stability (t½ in HLM) LongerShorterThe rigid spirocyclic core and stable oxetane ring can be less susceptible to CYP-mediated metabolism.[6]
Plasma Protein Binding LowerHigherReduced lipophilicity of the spirocycle can lead to less extensive binding to plasma proteins.
In Vivo Clearance LowerHigherA consequence of greater metabolic stability.
Oral Bioavailability Potentially HigherVariableA combination of improved solubility and metabolic stability can lead to greater oral bioavailability.

HLM: Human Liver Microsomes

Experimental Protocols for Pharmacokinetic Profiling

The following are detailed, step-by-step methodologies for key in vitro experiments used to assess the pharmacokinetic properties of novel chemical entities.

Metabolic Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (HLM) or hepatocytes.

    • NADPH regenerating system (cofactor).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm HLM or hepatocytes in phosphate buffer at 37°C.

    • Add the test compound to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ plates) for 21 days to allow for differentiation into a polarized monolayer.

    • Verify monolayer integrity using a marker compound or by measuring transepithelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral):

    • Add the test compound to the apical (AP or donor) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL or receiver) side.

  • Efflux Assessment (Basolateral to Apical):

    • Add the test compound to the BL side.

    • Collect samples from the AP side over time.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp BA / Papp AB) is calculated to determine if the compound is a substrate for efflux transporters.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for in vitro ADME profiling and the conceptual comparison between spirocyclic and traditional heterocyclic scaffolds.

cluster_0 In Vitro ADME Profiling Workflow A Test Compound B Metabolic Stability (Liver Microsomes/Hepatocytes) A->B C Permeability (Caco-2 Assay) A->C D Plasma Protein Binding (Equilibrium Dialysis) A->D E Data Analysis & Interpretation B->E C->E D->E F Prediction of In Vivo PK E->F cluster_1 Traditional Heterocycle cluster_2 2-Oxa-7-thiaspiro[3.5]nonane T Planar/Flexible Structure Known Metabolic Liabilities Established Synthetic Routes P Pharmacokinetic Profile T->P Leads to... S Rigid 3D Structure Improved Metabolic Stability Novel Chemical Space S->P Leads to...

Caption: Conceptual comparison of scaffold properties influencing pharmacokinetics.

Conclusion and Future Directions

The exploration of novel chemical scaffolds is essential for the advancement of drug discovery. The 2-oxa-7-thiaspiro[3.5]nonane framework and related spirocyclic systems represent a promising departure from traditional, often-planar heterocycles. [1][2]The inherent three-dimensionality and potential for improved physicochemical properties, particularly metabolic stability and solubility, make these scaffolds highly attractive for developing drug candidates with more favorable pharmacokinetic profiles.

While further direct comparative studies are needed to fully elucidate the advantages of the 2-oxa-7-thiaspiro[3.5]nonane core, the foundational principles of medicinal chemistry and the growing body of literature on spirocycles strongly suggest their potential to overcome many of the ADME liabilities associated with traditional heterocyclic systems. As synthetic methodologies for these complex structures become more accessible, we can anticipate a significant increase in their application in the pursuit of safer and more effective medicines.

References

  • Carreira, E. M., et al. (2011). An improved synthesis of 2-oxa-7-azaspiron[6][7]onane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270.

  • Yuriy, Z., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers.
  • PubMed. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • MDPI. (2025).
  • ResearchGate. (n.d.). In vivo pharmacokinetic parameters in antimalarial drug discovery.
  • MDPI. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.
  • ResearchGate. (2025).
  • BenchChem. (n.d.).
  • Royal Society of Chemistry. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • ResearchGate. (2025).

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